Amino-PEG24-CH2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H109NO26/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h4-52,55H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBACDFINJFRDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H109NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG24-CH2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-CH2-Boc is a heterobifunctional linker of significant interest in the field of targeted protein degradation. It belongs to the class of Polyethylene Glycol (PEG) linkers, which are integral components in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] The this compound linker serves as a bridge, connecting a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[4] The 24-unit PEG chain imparts desirable physicochemical properties, such as increased solubility and improved pharmacokinetics, to the resulting PROTAC molecule.[5] The terminal Boc-protected amine and the other functional group (implied by the "-CH2-" which in practice is often a carboxylic acid or other reactive group) allow for a modular and sequential synthesis of the final PROTAC.
Chemical Structure and Properties
The generalized structure of this compound consists of a 24-unit polyethylene glycol chain functionalized with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive group at the other. The Boc group is a common protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.
Table 1: Physicochemical Properties of a Representative Amino-PEG24-Boc Derivative
| Property | Value | Source |
| Molecular Formula | C55H111NO26 | MedChemExpress |
| Molecular Weight | 1202.46 g/mol | MedChemExpress |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in DMSO and other organic solvents. The PEG chain enhances aqueous solubility. | MedChemExpress |
| Storage | Store at -20°C for long-term stability. | MedChemExpress |
Role in PROTAC Design and Function
The linker is a critical component of a PROTAC molecule, influencing its efficacy and druglike properties. The this compound linker offers several advantages in PROTAC design:
-
Modulation of Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the overall solubility of the PROTAC, which is often a challenge for these large molecules.
-
Optimal Ternary Complex Formation: The length and flexibility of the 24-unit PEG chain can provide the necessary spatial orientation for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination of the target protein.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The signaling pathway initiated by a PROTAC is the ubiquitin-proteasome pathway. The following diagram illustrates this process.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
"Amino-PEG24-CH2-Boc" CAS number and molecular weight
A comprehensive technical guide on Amino-PEG24-CH2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker, is detailed below, addressing its chemical properties, application in targeted protein degradation, and relevant experimental methodologies.
Core Compound Identification and Properties
There appears to be ambiguity in the precise chemical identity of "this compound" based on publicly available data. Information was found for two closely related compounds: "this compound" and "Amino-PEG24-Boc". The latter has a readily identifiable CAS number. The data for both are presented to ensure comprehensive coverage.
Data Presentation: Quantitative Summary
| Property | This compound | Amino-PEG24-Boc |
| CAS Number | Not explicitly found in searches | 2170987-96-7[1][2] |
| Molecular Weight | 1188.43 g/mol [3][4] | 1202.46 g/mol |
| Molecular Formula | C54H109NO26 | C55H111NO26 |
Technical Background: The Role of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC molecule is composed of three essential parts: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical component that significantly influences the PROTAC's efficacy. Its length, flexibility, and chemical composition determine the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary proximity and orientation for the E3 ligase to ubiquitinate the target protein, thereby marking it for degradation by the proteasome.
Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design. Their advantages include:
-
Increased Solubility : The hydrophilic nature of the PEG chain can improve the solubility of the entire PROTAC molecule in aqueous media.
-
Flexibility : PEG linkers offer conformational flexibility, which can help the PROTAC adopt an optimal orientation for forming a productive ternary complex.
-
Biocompatibility : PEG is well-known for its biocompatibility and low immunogenicity.
This compound is a PEG-based linker. The "Amino" group provides a reactive site for conjugation, while the "Boc" (tert-Butoxycarbonyl) group is a common protecting group for amines that can be removed under mild acidic conditions to reveal a primary amine for further reaction.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC is to induce the degradation of a target protein. This process does not rely on inhibiting the protein's activity but rather on its complete removal from the cell.
References
The Strategic Utility of Amino-PEG24-CH2-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful strategy to target previously "undruggable" proteins.[1] At the heart of every PROTAC lies the linker, a critical component that bridges the target protein-binding ligand and the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[3] This technical guide provides an in-depth exploration of a specific and highly valuable linker, Amino-PEG24-CH2-Boc, detailing its structure, function, and application in the synthesis of potent and effective PROTACs.
Core Concepts of PROTAC Technology
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.
The Critical Role of the Linker in PROTAC Design
The linker is far more than a passive spacer; it is an active contributor to the PROTAC's biological activity. Its length, composition, and attachment points are critical determinants of:
-
Ternary Complex Formation and Stability: The linker's flexibility and length dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.
-
Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Selectivity: The linker can influence the preferential degradation of one target protein over another.
A Deep Dive into this compound: Structure and Function
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Let's dissect its components to understand its utility:
-
Amino Group (-NH2): This primary amine serves as a reactive handle for conjugation to a ligand, typically the E3 ligase ligand, through the formation of a stable amide bond.
-
Polyethylene Glycol (PEG)24 Spacer: The core of this linker is a 24-unit polyethylene glycol chain. PEG is a hydrophilic polymer widely used in drug delivery and bioconjugation for its ability to:
-
Enhance Solubility: The PEG chain significantly improves the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, potentially extending its circulation half-life.
-
Provide Optimal Spacing and Flexibility: The length of the PEG chain is a critical parameter that can be tuned to achieve the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.
-
-
Methylene Group (-CH2-): This simple methylene spacer provides additional length and flexibility to the linker.
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Boc Protecting Group (tert-Butoxycarbonyl): The Boc group is a widely used acid-labile protecting group for amines. In this context, it masks the reactivity of the terminal amine, allowing for the selective and sequential synthesis of the PROTAC. The Boc group can be easily removed under mild acidic conditions to reveal the free amine for subsequent conjugation to the second ligand (typically the POI-binding ligand).
Applications in Research: Targeting Key Proteins with PEG-ylated PROTACs
While specific data for PROTACs utilizing a precise PEG24 linker is not always explicitly detailed in the literature, extensive research on PROTACs with varying PEG linker lengths provides a strong rationale for its application. The general principles and observed trends are highly informative for the design of PROTACs with a PEG24 linker.
Targeting IRAK4 in Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a compelling target for autoimmune and inflammatory diseases. PROTACs have been developed to induce the degradation of IRAK4. Studies have shown that the length of the PEG linker is crucial for IRAK4 degradation. For instance, a PROTAC with a PEG2 linker demonstrated significant IRAK4 degradation, while shorter linkers were ineffective. This highlights the importance of sufficient linker length, a requirement that a PEG24 linker would fulfill, to span the distance between the IRAK4 and the E3 ligase within the ternary complex.
Targeting BTK in B-cell Malignancies
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. Several BTK-targeting PROTACs have been developed, with many incorporating PEG linkers to enhance their properties. Research has demonstrated that the linker length significantly impacts the degradation potency of BTK PROTACs. The flexibility and hydrophilicity conferred by a PEG24 linker would be advantageous in optimizing the formation of a productive BTK-PROTAC-E3 ligase ternary complex, potentially leading to potent and selective BTK degradation.
Targeting BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in the regulation of oncogenes, making it an attractive target in various cancers. The development of BRD4-targeting PROTACs has been a significant area of research. Studies have shown that the composition and length of the linker, including the use of PEG chains, are critical for achieving potent BRD4 degradation. The use of a long and flexible linker like PEG24 can facilitate the necessary interactions within the ternary complex to induce efficient ubiquitination and subsequent degradation of BRD4.
Quantitative Data on PEG-ylated PROTACs
The following table summarizes representative data from the literature on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs utilizing PEG linkers of varying lengths. This data illustrates the critical influence of linker length on PROTAC efficacy and provides a basis for the rational design of PROTACs with a PEG24 linker.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| IRAK4 | VHL | PEG | >1000 | <20 | |
| IRAK4 | CRBN | PEG2 | <100 | >90 | |
| BTK | CRBN | PEG-based | ~6 | >90 | |
| BTK | CRBN | PEG-based | 2.2 | 97 | |
| BRD4 | CRBN | PEG | - | Significant Degradation | |
| BRD4 | VHL | PEG | <100 | >90 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The data presented is a compilation from various studies and is intended to be illustrative of the trends observed with PEG linkers.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of PROTACs using an Amino-PEG-Boc linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC, starting with the conjugation of the E3 ligase ligand to the linker, followed by deprotection and conjugation of the POI ligand.
Step 1: Conjugation of E3 Ligase Ligand to this compound
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Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Work-up and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker-Boc intermediate.
Step 2: Boc Deprotection and Conjugation of POI Ligand
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Boc Deprotection: Dissolve the E3 ligase ligand-linker-Boc intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the reaction mixture at room temperature for 1-2 hours.
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Removal of TFA: Upon completion (monitored by LC-MS), concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-linker-E3 ligase ligand intermediate (as a TFA salt) is typically used in the next step without further purification.
-
Final Coupling: To a solution of the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Add a solution of the amine-linker-E3 ligase ligand intermediate (TFA salt, 1.1 eq) in anhydrous DMF. Stir at room temperature for 4-16 hours.
-
Final Purification: Work-up the reaction as described in Step 1. Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%). Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Mandatory Visualizations
Caption: General mechanism of action of a PROTAC.
Caption: IRAK4 signaling pathway and PROTAC intervention.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
The Strategic Application of Amino-PEG24-CH2-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing selective degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][3]
Among the various linker classes, polyethylene glycol (PEG) linkers have gained prominence for their ability to impart favorable characteristics to PROTAC molecules. This guide focuses on "Amino-PEG24-CH2-Boc," a long-chain, flexible PEG-based linker, providing a technical overview of its application, synthetic protocols, and evaluation strategies in the development of novel protein degraders.
Core Concepts: Why Use a PEG-based Linker?
PEG linkers, such as this compound, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats significantly improves the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules.
-
Improved Cell Permeability: By potentially masking the hydrophobicity of the ligands, PEG linkers can enhance a PROTAC's ability to cross cellular membranes.
-
Optimal Flexibility: The length and flexibility of a PEG chain can provide the necessary conformational freedom for the target protein and E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific hydrophobic interactions with other proteins, potentially leading to improved selectivity and fewer off-target effects.
-
Tunable Length: PEG linkers are available in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase to achieve optimal degradation efficiency.
This compound is a bifunctional linker. The terminal amine group (protected by a Boc group) allows for covalent attachment to a ligand (e.g., via an amide bond), while the other end can be functionalized for connection to the second ligand.
PROTAC Mechanism of Action
The fundamental role of the this compound linker is to bridge the target protein and an E3 ligase, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) with the this compound linker, followed by deprotection and coupling to the second ligand.
Step 1: Boc Deprotection of this compound
-
Reagents & Materials:
-
This compound
-
Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction for the loss of the Boc protecting group by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 2: Amide Coupling with the First Ligand (Ligand-A-COOH)
-
Reagents & Materials:
-
Ligand-A-COOH (1.0 eq)
-
Deprotected Amino-PEG24-CH2-NH2 (from Step 1, ~1.1 eq)
-
HATU (1.2 eq) or a similar peptide coupling agent
-
DIPEA (3.0 eq) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Ligand-A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Amino-PEG24-CH2-NH2 (dissolved in a small amount of DMF if necessary) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine to remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand-A-PEG24-linker) by flash column chromatography.
-
Step 3: Coupling of the Second Ligand (Ligand-B)
The functional group on the other end of the linker and on Ligand-B will determine the coupling strategy (e.g., another amide coupling, click chemistry, etc.). Assuming the other end of the PEG linker has a carboxylic acid and Ligand-B has an amine, the procedure would be similar to Step 2.
Protocol 2: Biological Evaluation of the PROTAC
Step 1: Western Blotting for Protein Degradation
-
Objective: To determine the concentration-dependent degradation of the target protein and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate normalized protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.
-
Data Presentation
Quantitative data from PROTAC evaluation should be presented in a clear, structured format to allow for easy comparison between different PROTAC molecules or experimental conditions.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X | BRD4 | VHL | This compound | 15 | 92 | HeLa |
| PROTAC-Y | BTK | CRBN | This compound | 25 | 88 | MOLM-14 |
| Control | BRD4 | VHL | Shorter PEG Linker | 150 | 75 | HeLa |
Table 1: Example of a data summary table for PROTAC characterization. Data is hypothetical and for illustrative purposes.
Experimental and Synthetic Workflow
The overall process from linker selection to biological validation follows a logical progression.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Conclusion
The this compound linker is a valuable tool in the PROTAC developer's arsenal, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. While the optimal linker is always target- and system-dependent, long-chain PEG linkers provide a robust starting point for PROTAC design. The systematic methodologies for synthesis and evaluation outlined in this guide provide a framework for researchers to effectively utilize this and similar linkers in the quest for novel, potent, and selective protein degraders. The ultimate success of a PROTAC molecule relies on the careful optimization of all three components, with the linker playing a central and indispensable role in bridging the gap towards therapeutic efficacy.
References
Introduction to PROTAC Technology and the Pivotal Role of Linkers
An In-depth Technical Guide on the Core Role of PEG Linkers in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step, which leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.
While the ligands determine specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success. The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's physicochemical properties, including solubility, cell permeability, and pharmacokinetic (PK) profile. Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their unique and advantageous properties. Approximately 54-55% of reported PROTACs utilize PEG-based linkers, highlighting their prevalence in the field.
Core Physicochemical Properties of PEG Linkers
PEG linkers are chains composed of repeating ethylene glycol units. Their widespread use in PROTAC design is attributable to a combination of favorable characteristics that address some of the inherent challenges in developing these large molecules.
-
Hydrophilicity and Solubility : PROTACs often possess a high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers are inherently hydrophilic due to the repeating ether oxygens, which can form hydrogen bonds with water. The incorporation of a PEG linker can significantly increase the overall water solubility of the PROTAC molecule, which is crucial for its bioavailability and compatibility with physiological environments.
-
Flexibility : The rotatable C-O bonds within the PEG backbone provide significant conformational flexibility. This allows the PROTAC to adopt various orientations, which can increase the probability of achieving a productive ternary complex geometry between the POI and the E3 ligase. However, excessive flexibility can also lead to a high entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Biocompatibility and Low Immunogenicity : PEG is well-known for its biocompatibility and low toxicity. It generally elicits a minimal immune response, a property that has led to its extensive use in drug delivery and bioconjugation.
-
Tunability : The length and composition of PEG linkers can be easily and systematically adjusted using robust chemical methods. This tunability allows for the rapid synthesis of PROTAC libraries to screen for optimal linker length, a critical parameter for degradation efficiency.
The Critical Impact of PEG Linker Length on PROTAC Efficacy
The length of the linker is arguably one of the most critical parameters to optimize in PROTAC design. It directly dictates the spatial arrangement and proximity of the POI and E3 ligase within the ternary complex. An improperly sized linker can prevent the formation of a stable complex due to steric hindrance (if too short) or result in a non-productive complex where ubiquitination sites are inaccessible (if too long). The optimal length is not universal and must be determined empirically for each specific POI-E3 ligase pair.
Quantitative Analysis of Linker Length on Degradation
Systematic studies have demonstrated that varying the PEG linker length has a profound impact on a PROTAC's degradation potency (DC₅₀, the concentration for 50% degradation) and maximal degradation (Dₘₐₓ).
Case Study 1: Targeting TANK-binding kinase 1 (TBK1) In a study developing TBK1 degraders, PROTACs with linkers of varying lengths were synthesized. It was found that linkers shorter than 12 atoms were inactive. However, those with linkers between 12 and 29 atoms all showed submicromolar degradation potency, with the 21-atom linker being the most effective.
| Linker Length (atoms) | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| < 12 | TBK1 | VHL | Inactive | N/A | |
| 21 | TBK1 | VHL | 3 | 96 | |
| 29 | TBK1 | VHL | 292 | 76 |
Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK) For the development of BTK degraders recruiting the CRBN E3 ligase, PROTACs with longer PEG linkers (four or more PEG units) were found to be more potent. Shorter linkers were hypothesized to cause steric repulsion that impaired the formation of a stable ternary complex.
| Linker Composition | Target Protein | E3 Ligase | Potency | Reference |
| < 4 PEG units | BTK | CRBN | Impaired | |
| ≥ 4 PEG units | BTK | CRBN | Potent |
These case studies underscore the necessity of systematically evaluating a range of linker lengths for each new PROTAC system to identify the optimal configuration for potent and efficient protein degradation.
Visualizing Core Concepts in PROTAC Development
Diagrams generated using Graphviz provide a clear visual representation of the key processes and relationships in PROTAC development.
Experimental Protocols
Protocol 1: General Synthesis of an Amide-Linked PROTAC via a PEG Linker
This protocol describes a common modular approach for synthesizing a PROTAC where components are joined by amide bonds. It involves the coupling of a carboxylic acid-functionalized component with an amine-functionalized, Boc-protected PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials :
-
Component A-COOH (warhead or E3 ligand, 1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure :
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress via LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, brine).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials :
-
Component A-PEGn-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure :
-
Dissolve the purified Component A-PEGn-Boc in DCM.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor for the disappearance of starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the crude amine salt (Component A-PEGn-NH₂·TFA).
-
Step 3: Final Amide Coupling
-
Reagents and Materials :
-
Component A-PEGn-NH₂·TFA (1.0 eq)
-
Component B-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize TFA salt and for coupling)
-
Anhydrous DMF
-
-
Procedure :
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH₂·TFA and Component B-COOH as the coupling partners.
-
After workup, purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method used to quantify the degradation of a target protein following treatment with a PROTAC.
-
1. Cell Culture and Treatment :
-
Seed cells (e.g., in a 6-well plate) at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a CO₂ incubator.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
2. Cell Lysis :
-
After the treatment period, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.
-
-
3. Protein Quantification :
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
4. SDS-PAGE and Protein Transfer :
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
5. Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again multiple times with TBST.
-
-
6. Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Conclusion and Future Outlook
PEG linkers are a cornerstone of modern PROTAC design, offering a powerful tool to overcome challenges related to solubility and to systematically optimize degradation efficacy. Their inherent hydrophilicity, biocompatibility, and synthetic tractability make them an attractive choice for researchers. The length of the PEG linker is a paramount consideration, with a direct and often dramatic effect on the ability of the PROTAC to form a productive ternary complex and induce potent protein degradation.
However, the traditional trial-and-error approach to linker optimization is resource-intensive. The future of PROTAC development will likely involve a shift towards more rational design strategies. Advances in computational modeling, artificial intelligence, and structural biology will be essential to better predict the structure and dynamics of ternary complexes, enabling a more informed selection of linker length and composition. While simple PEG and alkyl chains have dominated the landscape, the field is evolving to incorporate more sophisticated linkers with optimized rigidity and metabolic stability to improve the overall drug-like properties of PROTACs. By continuing to refine linker design, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the bifunctional linker, a critical component of Proteolysis Targeting Chimeras (PROTACs) that dictates the efficacy, selectivity, and drug-like properties of these novel therapeutics. This technical guide provides a comprehensive overview of bifunctional linkers, detailing their mechanism of action, classification, and the profound impact of their properties on PROTAC performance. We further present a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design and optimization of next-generation protein degraders.
The PROTAC Mechanism: A Linker-Mediated Ternary Complex
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The fundamental role of the PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[3] Importantly, the PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[2]
The linker is not merely a passive spacer but plays a pivotal role in the formation and stability of the ternary complex. Its length, composition, and attachment points to the two ligands are critical determinants of a PROTAC's success. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and enhanced ternary complex stability. Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.
Classification of Bifunctional Linkers
PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The choice of linker type is a critical design element that is often optimized empirically for each specific POI and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the conformational freedom they provide.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs. The ethylene glycol units impart polarity and can participate in hydrogen bonding, which can be beneficial for both the physicochemical properties and biological activity of the molecule.
Rigid Linkers
While flexibility can be advantageous, excessive conformational freedom can also be detrimental, leading to an entropic penalty upon ternary complex formation. Rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially improving efficacy.
-
Cycloalkanes: Saturated carbocycles such as piperazine and piperidine are often incorporated into linkers to introduce rigidity. These moieties can also improve the pharmacokinetic properties of the PROTAC.
-
Alkynes and Triazoles: The incorporation of alkynes and the formation of triazoles via "click chemistry" are common strategies for creating more rigid linkers. Triazoles are metabolically stable and can provide favorable interactions within the ternary complex.
"Smart" or Functional Linkers
More advanced linker designs incorporate functionalities that allow for conditional activation or provide additional therapeutic benefits.
-
Photoswitchable Linkers: These linkers, often containing motifs like azobenzenes, can change their conformation in response to specific wavelengths of light. This allows for spatiotemporal control over PROTAC activity.
-
Cleavable Linkers: Linkers that can be cleaved by specific enzymes or changes in the cellular environment can be used to release the active PROTAC at the site of action, potentially reducing off-target effects.
Impact of Linker Properties on PROTAC Performance: A Quantitative Perspective
The optimization of PROTAC linkers is an empirical process that involves the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data for different PROTACs, illustrating the effect of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader Series | TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | Sub-micromolar | - | ||||
| Alkyl/Ether | 21 | 3 | 96 | ||||
| Alkyl/Ether | 29 | 292 | 76 | ||||
| ER-α Degrader | ER-α | - | - | 16 | Optimal | - | |
| SOS1 Degrader (ZZ151) | SOS1 | - | Methylene | 5 | 15.7 (µM) | 100 | |
| BTK Degrader Series | BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | - |
Table 2: Impact of Linker Composition on PROTAC Efficacy
| PROTAC | Target Protein | E3 Ligase | Linker Modification | Effect | Reference |
| CRBN Degrader | CRBN | VHL | Alkyl chain vs. 3 PEG units | PEG linker led to weak degradation | |
| EGFR/HER2 Degrader | EGFR/HER2 | - | Extension by one ethylene glycol unit | Abolished HER2 degradation, selective for EGFR |
Experimental Protocols for PROTAC Characterization
The development of effective PROTACs relies on a suite of robust in vitro and cellular assays to characterize their binding, ubiquitination, and degradation-inducing activities. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to quantify this interaction.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to POI): This can be performed by immobilizing the POI and flowing the PROTAC over the surface, or by using a capture-based approach.
-
Ternary Complex Analysis: Prepare a constant concentration of the POI in the running buffer. Mix a dilution series of the PROTAC with the constant concentration of the POI. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the ternary complex binding affinity and kinetics. A cooperativity factor (α) can be calculated to assess the synergy of the ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Method: Western Blot-Based Detection
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified POI, and the purified E3 ligase.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cellular Protein Degradation Assay
This assay assesses the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Method: Western Blot Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting and Detection: Transfer the proteins to a membrane and probe with a primary antibody against the POI and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Rational Design and Future Perspectives
The design of bifunctional linkers is transitioning from a trial-and-error approach to a more rational, structure-guided process. Advances in structural biology, including X-ray crystallography and cryo-electron microscopy, are providing unprecedented insights into the atomic details of ternary complex formation. This structural information, coupled with computational modeling and machine learning algorithms, is enabling the in silico design of linkers with optimized geometries and properties.
The future of linker design will likely focus on the development of more sophisticated "smart" linkers that can respond to specific cellular cues, thereby enhancing selectivity and minimizing off-target effects. Furthermore, the exploration of novel linker chemistries and architectures will continue to expand the druggable proteome and unlock the full therapeutic potential of targeted protein degradation.
Conclusion
Bifunctional linkers are a cornerstone of PROTAC technology, playing a multifaceted role that extends far beyond simple conjugation. Their length, flexibility, and chemical composition are critical parameters that must be carefully optimized to achieve potent and selective protein degradation. This technical guide has provided a comprehensive overview of the core principles of linker design, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers can accelerate the development of innovative protein-degrading therapeutics to address a wide range of human diseases.
References
A Deep Dive into PROTAC Design and Synthesis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them. This technical guide provides an in-depth exploration of the core principles governing PROTAC design and synthesis. We will dissect the intricate mechanism of action, delve into the rational design of each key component, and provide detailed experimental and synthetic protocols to empower researchers in this burgeoning field. Quantitative data is summarized in structured tables for straightforward comparison, and key concepts are visualized through diagrams to facilitate a comprehensive understanding of this powerful technology.
The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[4]
The key event in the PROTAC mechanism of action is the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.
References
Methodological & Application
Synthesis Protocol for Amino-PEG24-CH2-Boc: A Versatile Linker for PROTACs
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and application of Amino-PEG24-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs). A detailed, three-step synthetic protocol starting from commercially available PEG24-diol is presented, including reaction conditions, purification methods, and characterization. Furthermore, this note outlines the protocol for the utilization of this linker in the synthesis of a PROTAC, involving the deprotection of the Boc group and subsequent coupling to a ligand for an E3 ubiquitin ligase.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[2] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide flexibility.[1][3] this compound is a monodisperse PEG linker featuring a Boc-protected amine at one terminus, allowing for the sequential and controlled conjugation to the two ligands of a PROTAC.
Synthesis of this compound
The proposed synthetic route for this compound commences with the commercially available, monodisperse PEG24-diol. The synthesis involves three main steps: selective mono-functionalization of the diol, conversion of the functional group to an amine, and finally, protection of the amine with a tert-butyloxycarbonyl (Boc) group.
Materials and Methods
| Reagent/Material | Supplier |
| Poly(ethylene glycol) diol (n=24) | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich |
| Pyridine | Sigma-Aldrich |
| Dichloromethane (DCM) | Fisher Scientific |
| Sodium azide (NaN3) | Sigma-Aldrich |
| Dimethylformamide (DMF) | Fisher Scientific |
| Triphenylphosphine (PPh3) | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Fisher Scientific |
| Di-tert-butyl dicarbonate (Boc2O) | Sigma-Aldrich |
| Triethylamine (TEA) | Sigma-Aldrich |
| Diethyl ether | Fisher Scientific |
| Ethyl acetate (EtOAc) | Fisher Scientific |
| Hexanes | Fisher Scientific |
| Sodium sulfate (Na2SO4) | Fisher Scientific |
| Silica gel (for column chromatography) | Sorbent Technologies |
Experimental Protocol
Step 1: Monotosylation of PEG24-diol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve PEG24-diol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:Methanol 95:5).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (DCM/MeOH gradient) to yield mono-tosylated PEG24-OH.
Step 2: Conversion to Amino-PEG24-OH
a) Azido-PEG24-OH Synthesis
-
Dissolve the mono-tosylated PEG24-OH (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN3) (5.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate to give Azido-PEG24-OH, which can be used in the next step without further purification.
b) Staudinger Reduction to Amino-PEG24-OH
-
Dissolve the crude Azido-PEG24-OH (1.0 eq) in a mixture of THF and water (4:1).
-
Add triphenylphosphine (PPh3) (1.5 eq) and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the azide starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (DCM/MeOH with 1% NH4OH) to obtain Amino-PEG24-OH.
Step 3: Boc Protection of Amino-PEG24-OH
-
Dissolve Amino-PEG24-OH (1.0 eq) in anhydrous DCM.
-
Add triethylamine (TEA) (2.0 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O) (1.2 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford the final product, this compound.
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the PEG backbone (multiplet at ~3.6 ppm), Boc protecting group (singlet at ~1.4 ppm), and methylene groups adjacent to the amine and hydroxyl termini. |
| ¹³C NMR | Resonances for the PEG backbone carbons (~70 ppm), Boc carbonyl (~156 ppm), and Boc quaternary carbon (~79 ppm). |
| Mass Spec (ESI-MS) | [M+Na]⁺ peak corresponding to the calculated molecular weight of this compound. |
| Purity (HPLC) | >95% |
Application in PROTAC Synthesis
This compound is a ready-to-use linker for the modular synthesis of PROTACs. The Boc-protected amine allows for the initial coupling of a target protein ligand to the free hydroxyl end of the linker. Following this, the Boc group is removed to reveal the primary amine, which can then be coupled to the E3 ligase ligand.
General Protocol for PROTAC Synthesis
Step 1: Coupling of the Target Protein Ligand
-
Activate the carboxylic acid of the target protein ligand using a coupling agent such as HATU or EDC/NHS in anhydrous DMF.
-
Add this compound (1.0 eq) and a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting intermediate by flash chromatography or preparative HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine is typically used directly in the next step as the TFA salt.
Step 3: Coupling of the E3 Ligase Ligand
-
Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide) with HATU and DIPEA in anhydrous DMF.
-
Add the deprotected amine-PEG-ligand intermediate.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizations
References
Application Notes and Protocols for Amino-PEG24-CH2-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-CH2-Boc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a long-chain polyethylene glycol (PEG) spacer of 24 units, which imparts significant advantages to the resulting bioconjugate. The PEG moiety enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugated molecule.[1][2][3] One terminus of the linker is a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end possesses a reactive group, typically a carboxylic acid, enabling covalent attachment to a target molecule. The Boc protecting group provides a strategic advantage by allowing for a sequential and controlled conjugation process. It remains stable under various reaction conditions and can be selectively removed under acidic conditions to reveal the primary amine for subsequent conjugation steps.[4][5]
Key Features and Applications
The unique structure of this compound makes it a versatile tool in bioconjugation with several key applications:
-
PROTAC Synthesis: This linker is widely used in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG24 chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
-
Antibody-Drug Conjugate (ADC) Development: In ADCs, the PEG24 spacer can bridge a cytotoxic payload to an antibody. The hydrophilic nature of the PEG chain helps to overcome solubility issues associated with hydrophobic drugs and can shield the payload from the surrounding environment, potentially reducing off-target toxicity and improving the therapeutic index.
-
Peptide and Protein Modification: The linker can be used to modify peptides and proteins to enhance their therapeutic properties. PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the in vivo half-life of biologics by reducing renal clearance and proteolytic degradation.
-
Surface Modification: The amine or carboxyl functionalities can be used to immobilize biomolecules onto surfaces for various applications, including diagnostics and biomaterial development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C55H111NO26 | |
| Molecular Weight | 1202.46 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Experimental Protocols
The following protocols are representative examples for the use of this compound in a two-step bioconjugation strategy. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino-PEG24-CH2-linker.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the newly exposed amine to a molecule containing a carboxylic acid, such as a protein ligand for PROTAC synthesis.
Materials:
-
Deprotected amino-PEG24-CH2-linker (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., target protein ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of the Carboxylic Acid (optional but recommended):
-
Dissolve the carboxylic acid-containing molecule, NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
-
Conjugation:
-
In a separate flask, dissolve the deprotected amino-PEG24-CH2-linker in anhydrous DMF.
-
Add TEA or DIPEA (2 equivalents) to the linker solution.
-
Add the activated carboxylic acid solution (or the carboxylic acid and a coupling agent like HATU directly) to the linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate by reverse-phase HPLC.
-
Quantitative Data Summary
The inclusion of a PEG24 linker can significantly impact the properties of a bioconjugate. The following table summarizes representative data on the effect of PEG linker length on ADC clearance.
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from a study comparing linear vs. pendant PEG linker architecture on ADC clearance, suggesting that while a long linear PEG like PEG24 improves properties, branched architectures may offer further advantages.
A study on ADCs with a methyl-PEG24 (mPEG24) moiety demonstrated improved hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life and enhanced tolerability.
Visualizations
Experimental Workflow
Caption: A two-step bioconjugation workflow using this compound.
Representative Signaling Pathway: PROTAC-mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC, a common application for the this compound linker. This is a representative pathway and the specific target protein and E3 ligase would depend on the final PROTAC molecule synthesized.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Boc Deprotection of Amino-PEG24-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Amino-PEG24-CH2-Boc. The removal of the Boc protecting group is a critical step in bioconjugation and drug delivery, enabling the subsequent attachment of payloads, targeting ligands, or other functional molecules to the primary amine of the PEG linker.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines, such as this compound, is typically achieved through acid-catalyzed cleavage.[2] This process involves the protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]
This application note outlines the most common and effective methods for the deprotection of this compound, with a focus on acidic conditions using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl). Alternative, milder methods are also discussed for substrates that may be sensitive to strong acids.
Deprotection Methods Overview
The choice of deprotection method depends on several factors, including the stability of the molecule to acidic conditions, the scale of the reaction, and the desired final salt form of the amine.
Acidic Deprotection
Trifluoroacetic Acid (TFA): TFA is a common reagent for Boc deprotection, often used in a solution with Dichloromethane (DCM). This method is generally fast and efficient.
Hydrochloric Acid (HCl): An alternative to TFA is a solution of HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate. This can be a milder option and may be preferable in some cases to avoid the formation of trifluoroacetylated byproducts.
Milder Deprotection Methods
For molecules sensitive to strong acids, alternative methods can be employed:
-
Lewis Acid Catalysis: Reagents such as zinc bromide (ZnBr₂) can effect Boc deprotection under milder conditions.
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures.
Quantitative Data Summary
The following table summarizes common reaction conditions for the acidic deprotection of Boc-protected amines. While specific yields for this compound may vary, these conditions provide a general guideline for achieving efficient deprotection.
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Work-up |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 2 hours | Evaporation, Aqueous Wash |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 hours | Precipitation/Filtration |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | Solvent Evaporation |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temperature | 1 - 4 hours | Aqueous Work-up |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely applicable method for the deprotection of Boc-protected amines.
Materials:
-
Boc-Amino-PEG24-CH2-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for stability and handling.
Materials:
-
Boc-Amino-PEG24-CH2-Boc
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Reaction Monitoring
It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without unnecessary exposure to strong acid.
-
Thin-Layer Chromatography (TLC): TLC is a quick method to monitor the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for quantification of the starting material and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Visualizations
Caption: Workflow for the TFA-mediated deprotection of Boc-Amino-PEG24-CH2-Boc.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes: Coupling of Amino-PEG24-CH2-Boc to a Warhead Ligand for Targeted Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the active "warhead" ligand is of paramount importance. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial separation between the conjugated molecules.[1][2] The "Amino-PEG24-CH2-Boc" linker is a discrete (monodisperse) PEG reagent featuring a 24-unit PEG chain, a terminal carboxylic acid group (as part of a propionic acid moiety), and a Boc-protected amine at the other end. This heterobifunctional nature allows for a controlled, sequential conjugation strategy.[3][4]
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is crucial for this process. It remains stable under various reaction conditions, including those required for amide bond formation, and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation steps.[5] This application note provides a detailed protocol for the coupling of the carboxylic acid terminus of a Boc-protected PEG linker, specifically "t-Boc-N-amido-PEG24-propionic acid", to an amine-functionalized warhead ligand using a standard carbodiimide coupling chemistry (EDC/NHS). As a representative example, an amine-functionalized derivative of the BET bromodomain inhibitor (+)-JQ1 will be used as the model warhead ligand.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the chemical logic and the overall experimental process for the conjugation of the PEG linker to the warhead ligand.
Caption: Chemical logic for the activation and coupling of the Boc-protected PEG linker to a warhead.
Caption: Experimental workflow for the conjugation and subsequent deprotection.
Quantitative Data Summary
The following tables provide representative data for the key steps of the process. Yields and purity are illustrative and may vary based on the specific warhead ligand and reaction scale.
Table 1: Reagent Stoichiometry for Coupling Reaction
| Reagent | Molar Equivalents | Purpose |
|---|---|---|
| Boc-NH-PEG24-COOH | 1.0 | Limiting Reagent |
| EDC·HCl | 1.5 - 2.0 | Carbodiimide activating agent |
| NHS | 1.5 - 2.0 | Stabilizes the active intermediate |
| Amine-Warhead | 1.0 - 1.2 | Nucleophile for coupling |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
Table 2: Typical Reaction Outcomes and Characterization
| Step | Product | Typical Yield (%) | Purity (HPLC, %) | Analytical Method | Expected Result |
|---|---|---|---|---|---|
| Coupling | Boc-NH-PEG24-Warhead | 60 - 85 | >95 | LC-MS (ESI+) | Calculated m/z for [M+H]⁺, [M+Na]⁺ |
| ¹H NMR | Characteristic PEG signal (~3.6 ppm), signals for Boc (~1.4 ppm) and warhead | ||||
| Deprotection | H₂N-PEG24-Warhead (TFA salt) | >95 | >95 | LC-MS (ESI+) | Calculated m/z for [M+H]⁺ |
| | | | | ¹H NMR | Disappearance of Boc signal (~1.4 ppm), presence of warhead and PEG signals |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of Boc-NH-PEG24-COOH to an Amine-Functionalized Warhead
This protocol describes the activation of the carboxylic acid on the PEG linker and subsequent coupling to an amine-containing warhead ligand (e.g., (+)-JQ1-PEG4-Amine).
Materials:
-
t-Boc-N-amido-PEG24-propionic acid (Boc-NH-PEG24-COOH)
-
Amine-functionalized warhead (e.g., (+)-JQ1-PEG4-Amine, TFA salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stir bar
-
Standard glassware for work-up
-
Reverse-Phase HPLC (RP-HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Activation:
-
Dissolve Boc-NH-PEG24-COOH (1.0 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
Add NHS (1.5 eq) and EDC·HCl (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) for 15-30 minutes to form the NHS-ester.
-
-
Coupling:
-
In a separate vial, dissolve the amine-functionalized warhead (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the warhead solution to neutralize any acid salts and to act as a base for the coupling reaction.
-
Add the warhead/DIPEA solution to the activated PEG-NHS ester solution.
-
Stir the reaction at room temperature for 2 to 12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC. For TLC, use a suitable eluent (e.g., DCM/Methanol) and visualize with an appropriate stain (e.g., ninhydrin to check for consumption of the amine). The product should show the disappearance of the starting materials and the appearance of a new spot corresponding to the higher molecular weight conjugate. For LC-MS, monitor for the expected mass of the coupled product.
-
-
Work-up (if necessary):
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.
-
Collect fractions containing the desired product and lyophilize to obtain the pure Boc-NH-PEG24-Warhead conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
-
Protocol 2: Boc Deprotection of the PEG-Warhead Conjugate
This protocol describes the removal of the Boc protecting group to yield the free amine, which is often required for subsequent conjugation steps (e.g., to an E3 ligase ligand in PROTAC synthesis).
Materials:
-
Boc-NH-PEG24-Warhead conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Reaction vessel (e.g., round-bottom flask) with magnetic stir bar
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-NH-PEG24-Warhead conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 v/v DCM:TFA solution).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours.
-
-
Monitoring:
-
Monitor the reaction by LC-MS, checking for the complete disappearance of the starting material and the appearance of the deprotected product mass.
-
-
Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil or residue, add cold diethyl ether to precipitate the product. The product will precipitate as its TFA salt.
-
Collect the solid by filtration or by decanting the ether. Wash the solid with additional cold diethyl ether to remove any remaining impurities.
-
-
Drying:
-
Dry the final product, H₂N-PEG24-Warhead as a TFA salt, under high vacuum.
-
-
Characterization:
-
Confirm the structure and purity by LC-MS and ¹H NMR. The ¹H NMR spectrum should show the absence of the t-butyl peak at ~1.4 ppm.
-
These detailed protocols and application notes provide a comprehensive guide for the successful conjugation of "this compound" to a warhead ligand, a critical step in the synthesis of advanced targeted therapeutics.
References
Application Notes and Protocols for the Conjugation of Amino-PEG24-CH2-Boc to an E3 Ligase Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance these properties. This document provides detailed protocols for the conjugation of a specific PEG linker, Amino-PEG24-CH2-Boc, to a carboxylic acid-functionalized E3 ligase ligand. The reaction involves two key steps: the formation of a stable amide bond and the subsequent deprotection of the Boc (tert-butyloxycarbonyl) group to yield a functionalized E3 ligase ligand-linker construct ready for conjugation to a POI ligand.
Core Principles of the Conjugation Strategy
The synthesis strategy outlined here is a modular approach that allows for the sequential assembly of the PROTAC molecule. The primary reaction is an amide bond formation, a robust and widely used method in bioconjugation and medicinal chemistry. This is followed by the removal of the Boc protecting group, which is stable under a variety of conditions but can be readily cleaved under acidic conditions, making it an ideal choice for protecting amines during synthesis.
Experimental Protocols
This section details the step-by-step procedures for the conjugation of this compound to a generic carboxylic acid-containing E3 ligase ligand.
Protocol 1: Amide Bond Formation between E3 Ligase Ligand-COOH and this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with the primary amine of the this compound linker using HATU as a coupling agent.
Materials and Reagents:
-
E3 Ligase Ligand with a terminal carboxylic acid (E3-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the pure E3 Ligase Ligand-PEG24-CH2-Boc conjugate.
Protocol 2: Boc Deprotection of the E3 Ligase Ligand-PEG24-CH2-Boc Conjugate
This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG linker using trifluoroacetic acid (TFA).
Materials and Reagents:
-
E3 Ligase Ligand-PEG24-CH2-Boc
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
Ice bath
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Procedure:
-
Dissolve the E3 Ligase Ligand-PEG24-CH2-Boc (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (20-50% v/v in DCM) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (E3 Ligase Ligand-PEG24-CH2-NH₂·TFA) is often used in the next conjugation step without further purification.
Data Presentation
Table 1: Summary of Reaction Conditions for Amide Coupling
| Parameter | Condition | Rationale |
| E3-COOH:PEG:HATU:DIPEA Molar Ratio | 1.0 : 1.1 : 1.2 : 3.0 | Ensures complete activation of the carboxylic acid and drives the reaction to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Mild conditions that prevent degradation of sensitive functional groups. |
| Reaction Time | Overnight (approx. 12-16 hours) | Allows for the reaction to proceed to completion. |
| Work-up | Liquid-liquid extraction | Removes water-soluble byproducts and excess reagents. |
| Purification | Flash column chromatography | Separates the desired product from unreacted starting materials and side products. |
Table 2: Summary of Reaction Conditions for Boc Deprotection
| Parameter | Condition | Rationale |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that effectively cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | A common solvent for Boc deprotection that is easily removed. |
| TFA Concentration | 20-50% (v/v) in DCM | Sufficiently acidic to drive the reaction without causing significant side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 1-3 hours | Typically sufficient for complete deprotection. |
| Work-up | Concentration under reduced pressure | Removes volatile reagents and solvent. |
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Characterization of "Amino-PEG24-CH2-Boc" Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Amino-PEG24-CH2-Boc" linker. These guidelines are designed to assist researchers in confirming the identity, purity, and biophysical activity of their synthesized PROTACs, ensuring robust and reproducible results in drug discovery and development.
Introduction to "this compound" PROTACs
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The "this compound" linker is a polyethylene glycol (PEG)-based linker that offers several advantages, including increased solubility, optimized ternary complex formation, and favorable pharmacokinetic properties. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, late-stage functionalization during PROTAC synthesis.
Accurate analytical characterization is critical to ensure the quality and efficacy of these complex molecules. This guide outlines key analytical techniques for this purpose.
Analytical Characterization Workflow
A systematic approach is essential for the thorough characterization of "this compound" containing PROTACs. The following workflow is recommended:
Application Notes and Protocols for Targeted Protein Degradation using "Amino-PEG24-CH2-Boc"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[][2][3][4] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.
The linker is a critical component of PROTAC design, as its length, composition, and attachment points significantly influence the formation and stability of the "POI-PROTAC-E3 ligase" ternary complex. This, in turn, dictates the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, improve cell permeability, and offer precise control over the spatial arrangement of the two ligands.
"Amino-PEG24-CH2-Boc" is a long-chain, flexible PEG-based linker used in the synthesis of PROTACs. Its features include:
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A Boc-protected amine: This group allows for controlled, sequential coupling to either the POI ligand or the E3 ligase ligand.
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A terminal amine: This functional group is available for conjugation after the Boc group is removed.
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A 24-unit PEG chain: This extended chain provides significant length and flexibility, which can be crucial for bridging the POI and E3 ligase to form a productive ternary complex.
This document provides a comprehensive experimental workflow for utilizing "this compound" in the development and characterization of novel PROTAC degraders.
Visualizing the PROTAC Workflow and Mechanism
To effectively develop a PROTAC, it is essential to understand both the overall experimental process and the underlying biological mechanism.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step amide coupling strategy. The choice of which component (POI ligand or E3 ligand) to couple first depends on the specific chemistry of the ligands.
Step 3.1: Coupling of Component A (e.g., POI-COOH) with this compound
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Reagents & Materials:
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Component A with a carboxylic acid (1.0 eq)
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This compound (1.1 eq)
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HATU (1.2 eq) or similar peptide coupling reagent
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DIPEA (3.0 eq)
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Anhydrous DMF
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Standard glassware for organic synthesis under an inert (Nitrogen/Argon) atmosphere
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Procedure:
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Under an inert atmosphere, dissolve Component A-COOH in anhydrous DMF.
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Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of this compound in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor reaction progress using LC-MS until the starting material is consumed.
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Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product (Component A-PEG24-CH2-Boc) by flash column chromatography.
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Step 3.2: Boc Deprotection
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Reagents & Materials:
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Component A-PEG24-CH2-Boc from Step 3.1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Procedure:
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Dissolve the purified product from Step 3.1 in DCM.
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At 0 °C, add TFA (typically 20-50% v/v).
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor deprotection by LC-MS.
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Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
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Step 3.3: Final Coupling to Component B (e.g., E3 Ligase Ligand-COOH)
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Procedure:
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Follow the procedure outlined in Step 3.1, using the deprotected product from Step 3.2 as the amine component and Component B-COOH as the carboxylic acid component.
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After workup, purify the final PROTAC molecule using preparative HPLC to ensure high purity for biological assays.
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Characterize the final product by LC-MS and ¹H NMR.
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Protocol 2: Western Blot for Measuring Protein Degradation
This is a fundamental assay to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.
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Materials:
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Cell line expressing the target protein
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PROTAC compound and vehicle control (e.g., DMSO)
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Cell culture reagents
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Ice-cold Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
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BCA protein assay kit
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-Actin)
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HRP-conjugated secondary antibodies
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SDS-PAGE gels and electrophoresis equipment
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PVDF or nitrocellulose membranes and transfer apparatus
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Chemiluminescence substrate and imaging system
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Procedure:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 4, 8, 16, or 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with the primary antibody for the target protein overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection: Apply the chemiluminescence substrate and capture the signal with an imaging system.
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Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
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Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay helps confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.
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Materials:
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Purified recombinant target protein (e.g., His-tagged)
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Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex)
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Fluorescently-labeled antibody against the POI tag (e.g., Anti-His-Terbium)
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Fluorescently-labeled E3 ligase ligand or antibody (e.g., Fluorescein-labeled VHL ligand)
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Assay buffer
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Microplate reader capable of TR-FRET measurements
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Procedure:
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Add a constant concentration of the recombinant target protein and E3 ligase complex to the wells of a microplate.
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Add serial dilutions of the PROTAC compound.
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Add the TR-FRET donor (e.g., Anti-His-Tb) and acceptor (e.g., Fluorescein-ligand).
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Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
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Measure the TR-FRET signal (emission at two wavelengths after excitation) on a compatible plate reader.
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Calculate the ratio of acceptor to donor emission. An increase in the TR-FRET ratio indicates the formation of the ternary complex.
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Data Presentation
Quantitative data from the experimental workflow should be summarized for clear interpretation and comparison.
Table 1: Representative PROTAC Characterization Data
| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex Formation (TR-FRET EC50, nM) | Cellular Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-X | BRD4 | VHL | 55 | 25 | >95% |
| PROTAC-Y | BTK | CRBN | 120 | 80 | 90% |
| Negative Control | BRD4 | VHL | >10,000 | >10,000 | <10% |
Note: The data presented are for illustrative purposes and will vary based on the specific target, ligands, and cell line used.
Table 2: Western Blot Quantification (Example)
| PROTAC-X Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.15 | 85% |
| 100 | 0.04 | 96% |
| 500 | 0.05 | 95% |
This data can be used to plot a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).
References
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with Amino-PEG24-CH2-Boc
Welcome to the technical support center for PROTAC synthesis utilizing the "Amino-PEG24-CH2-Boc" linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming common challenges during their synthesis workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of a PROTAC using the this compound linker.
Issue 1: Low Yield During Amide Coupling Reaction
Question: I am experiencing low yields for the amide coupling step between my carboxylic acid-bearing ligand (either the target protein warhead or the E3 ligase ligand) and the deprotected Amino-PEG24-CH2-NH2 linker. What are the common causes and solutions?
Answer: Low coupling efficiency is a frequent challenge, often exacerbated by the long, flexible PEG24 chain which can create steric hindrance. Here are the primary causes and troubleshooting steps:
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Inadequate Reagent Activation: The carboxylic acid must be fully activated for the amine to react efficiently.
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Solution: Ensure your coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are fresh and anhydrous. Use a slight excess (1.1-1.5 equivalents) of the coupling agent and base. For EDC-based couplings, perform the reaction under acidic conditions (pH 4.5-5.0) for optimal activation[1].
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Steric Hindrance: The bulky nature of the ligands combined with the long PEG chain can physically block the reactive sites.
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Solution: Increase the reaction time (from a few hours to overnight) and/or temperature (e.g., from room temperature to 40°C). Be cautious not to raise the temperature too high, as this could cause degradation.
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
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Solution: Carefully calculate and weigh all reactants. While a 1:1 ratio is theoretical, using a slight excess (1.05-1.2 equivalents) of the less complex or more accessible component can drive the reaction to completion.
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Solvent Issues: The polarity and solubility of all components in the chosen solvent are critical.
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Solution: Ensure all reactants are fully dissolved. DMF is a common choice, but if solubility is an issue, consider DMSO or a solvent mixture. For PEGylated compounds, solubility in purely organic solvents can sometimes be challenging[2].
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Issue 2: Incomplete or Unsuccessful Boc Deprotection
Question: My TLC or LC-MS analysis shows that the Boc-protected intermediate is still present after the deprotection step. How can I ensure complete removal of the Boc group?
Answer: The tert-butyloxycarbonyl (Boc) group is typically stable but can be fully removed with the correct acidic conditions[3][4]. Incomplete deprotection is usually due to insufficient acid strength or reaction time.
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Insufficient Acid: The concentration of the acid may be too low or the acid itself may have degraded.
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Solution: The most common method is using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]. Ensure your TFA is fresh. Run the reaction for 1-2 hours at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
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Acid-Labile Functional Groups: Your PROTAC molecule may contain other acid-sensitive groups (e.g., certain esters, acetals) that are being cleaved under standard TFA conditions.
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Solution: Switch to a milder deprotection protocol. Options include using 4M HCl in dioxane, which is often less harsh than TFA, or exploring alternative methods like using oxalyl chloride in methanol for sensitive substrates.
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Work-up Issues: Residual acid can interfere with subsequent steps.
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Solution: After deprotection, ensure all acid is removed. This is typically done by co-evaporation with a solvent like toluene or by performing a basic aqueous wash (e.g., with saturated NaHCO₃ solution). The resulting amine salt is often used directly in the next coupling step after careful drying.
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Issue 3: Difficulty in Purifying the Final PROTAC
Question: My final PROTAC product is difficult to purify. It appears as a smear or multiple overlapping peaks on HPLC, and column chromatography gives poor separation.
Answer: Purifying molecules with long PEG chains is a well-known challenge due to the polymer's polydispersity (though monodisperse PEGs are common in PROTACs) and its tendency to broaden peaks in chromatography.
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Chromatographic Technique: Standard silica gel chromatography may not be effective.
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Solution: Reverse-phase chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs. Use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.
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Aggregation and Solubility: The large, flexible PROTAC molecule may aggregate or have poor solubility in the mobile phase.
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Solution: Before injection, ensure the sample is fully dissolved, using a small amount of DMSO or DMF if necessary. Sonication can help break up aggregates. Modify the mobile phase; for instance, adding a small percentage of isopropanol can sometimes improve peak shape.
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Contamination with Unreacted Reagents: Excess ligands or linker can co-elute with the product.
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Solution: Optimize the stoichiometry in the final coupling step to minimize excess reagents. If unreacted amine-linker is a problem, consider using a scavenger resin to remove it before purification. Size Exclusion Chromatography (SEC) can also be a useful technique to separate the large PROTAC molecule from smaller unreacted starting materials.
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Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG24 chain in the linker? A1: The polyethylene glycol (PEG) chain is incorporated into PROTAC linkers primarily to increase the overall water solubility of the final molecule. Due to their large size and often hydrophobic ligands, PROTACs can have poor solubility, which hinders their biological assessment. The hydrophilic nature of the PEG chain helps mitigate this issue and can improve cell permeability.
Q2: How does the length of the PEG24 linker impact PROTAC activity? A2: The linker length is critical for the efficacy of a PROTAC. It dictates the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. While PEG linkers allow for easy modulation of this length, a PEG24 chain provides significant length and flexibility, which can be advantageous but may also require optimization for a specific target-ligase pair.
Q3: Are there alternatives to strong acids like TFA for Boc deprotection? A3: Yes. If your molecule contains acid-sensitive functional groups, milder conditions can be used. Some alternatives include:
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4M HCl in 1,4-dioxane or ethyl acetate.
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Aqueous phosphoric acid.
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Oxalyl chloride in methanol, which has been shown to be effective for complex molecules with acid-labile groups.
Q4: My final PROTAC has poor solubility for in-vitro assays. What can I do? A4: The PEG24 linker is intended to improve solubility, but issues can still arise. For in-vitro stock solutions, use a co-solvent like DMSO; it is common for PROTACs to be prepared as high-concentration stocks in 100% DMSO. When diluting into aqueous assay buffers, do so stepwise and vortex thoroughly to avoid precipitation. If solubility remains a problem, formulation strategies involving agents like PEG300 or Tween-80 may be necessary.
Experimental Protocols & Data
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Solvent System | Concentration | Typical Time | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 20-50% v/v | 1-2 hours | Room Temp | Highly effective but harsh. May cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) / 1,4-Dioxane | 4 M | 2-4 hours | Room Temp | Generally milder than TFA. The resulting HCl salt is often used directly. |
| Oxalyl Chloride / Methanol | 1-3 equivalents | 1-4 hours | Room Temp | Very mild conditions suitable for substrates with sensitive functional groups. |
| Aqueous Phosphoric Acid / THF | 85% in THF | 12-24 hours | 50-70°C | An environmentally benign option, but requires heating and longer reaction times. |
Protocol 1: General Procedure for Amide Coupling
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Dissolution: Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.
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Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIpea (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Coupling: Add the amine-containing component (the deprotected linker or the linker-ligand conjugate, 1.1 eq) to the activated mixture.
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Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS or TLC.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC.
Protocol 2: Standard Boc Deprotection with TFA
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Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM).
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Acidification: Add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 20% (v/v). A scavenger like triisopropylsilane (5%) can be added if the molecule is sensitive to cationic side reactions.
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Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
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Removal of Acid: Once complete, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, add toluene and re-concentrate. Repeat this step 2-3 times.
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Final Product: The resulting TFA salt is typically a solid or oil and is often used in the next step without further purification after being dried under high vacuum.
Visualizations
Workflow for PROTAC Synthesis
References
Technical Support Center: Optimizing Linker Length of "Amino-PEG24-CH2-Boc" for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Amino-PEG24-CH2-Boc" and similar PEG-based linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules designed to induce ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "this compound" linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close enough proximity to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][2] The linker's characteristics, such as length, flexibility, and chemical composition, are crucial for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
Q2: What are the advantages of using a PEG-based linker like "this compound"?
A2: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design for several reasons. Their hydrophilicity can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The defined number of repeating ethylene glycol units (24 in this case) allows for systematic and precise optimization of the linker length. The "Amino-" and "-Boc" functional groups represent a protected amine, which is a versatile handle for modular and straightforward chemical synthesis of the PROTAC.
Q3: How does the length of the PEG24 linker impact PROTAC efficacy?
A3: Linker length is a critical determinant of PROTAC activity.
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Too short: A linker that is too short may create steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
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Too long: A linker that is too long might lead to increased flexibility and entropy, resulting in unproductive binding modes where the two proteins are not oriented correctly for efficient ubiquitination. This can decrease the stability of the ternary complex and reduce degradation efficiency. Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve maximal degradation.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase). While linker length can influence the overall potency, the hook effect is primarily concentration-dependent. However, a well-optimized linker that promotes a highly stable and cooperative ternary complex may help to mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe weak or no target degradation.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Even with strong binary affinities, the PEG24 linker may not be the optimal length to support a stable and productive ternary complex. The spatial orientation of the two proteins is critical. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG12, PEG36) to identify the optimal length for your specific system. |
| Inefficient Ternary Complex Formation | The ability to form a stable ternary complex is paramount for PROTAC efficacy. Solution: Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These techniques can provide insights into the stability and cooperativity of the complex. |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular targets. Solution: Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that the PROTAC is binding to its target inside the cell. If engagement is low, consider modifying the linker's composition to improve physicochemical properties. |
| Negative Cooperativity | In some cases, the binding of one protein to the PROTAC can hinder the binding of the second protein. Solution: Biophysical assays like SPR or ITC can be used to determine the cooperativity (alpha) of the system. A value less than 1 indicates negative cooperativity, suggesting that the linker may need significant redesign. |
Problem 2: The degradation efficiency of my PROTAC is lower than expected, even with an optimized linker.
| Possible Cause | Troubleshooting Steps |
| Insufficient Ubiquitination | Ternary complex formation is necessary but not sufficient; the target protein must also be ubiquitinated. Solution: Perform a ubiquitination assay. This can be done by immunoprecipitating the target protein from cell lysates treated with your PROTAC and a proteasome inhibitor, followed by a Western blot for ubiquitin. |
| PROTAC Efflux from Cells | The PROTAC may be actively transported out of the cell by efflux pumps. Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is being retained within the cell at sufficient concentrations to be effective. |
| Incorrect Linker Attachment Points | The points at which the PEG linker are attached to the target and E3 ligase ligands can significantly impact the geometry of the ternary complex. Solution: If possible, synthesize analogs with different linker attachment points on one or both of the ligands and re-evaluate degradation. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of varying PEG linker length on key parameters of PROTAC performance.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC (Linker) | Binary Affinity to POI (Kd, nM) | Binary Affinity to E3 Ligase (Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| Compound 1 (PEG12) | 50 | 150 | 80 | 0.9 |
| Compound 2 (PEG24) | 55 | 145 | 5 | 15.8 |
| Compound 3 (PEG36) | 48 | 152 | 25 | 3.1 |
| Cooperativity (α) = (Binary Kd POI * Binary Kd E3) / (Ternary Kd * Binary Kd of second protein). A value > 1 indicates positive cooperativity. |
Table 2: Cellular Degradation Efficacy
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| Compound 1 (PEG12) | 250 | 65 |
| Compound 2 (PEG24) | 25 | 95 |
| Compound 3 (PEG36) | 120 | 80 |
| DC50: Concentration required for 50% degradation. Dmax: Maximum percentage of degradation. |
Experimental Protocols
Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol provides a general methodology to assess the formation and stability of the POI-PROTAC-E3 ligase complex.
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Immobilization: Covalently immobilize either the purified E3 ligase or the target protein (POI) onto the surface of an SPR sensor chip.
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Binary Interaction Analysis (PROTAC to Immobilized Protein):
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Inject a series of concentrations of the PROTAC (e.g., Compound 2 with the PEG24 linker) over the sensor surface.
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Measure the binding response to determine the binary binding affinity (Kd) and kinetics (ka, kd).
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Binary Interaction Analysis (PROTAC to Soluble Protein):
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In a separate experiment, determine the binary affinity of the PROTAC for the protein partner that is not immobilized. This can be done via various biophysical methods.
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Ternary Complex Analysis:
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Prepare solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner (the one not immobilized).
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Inject these pre-incubated solutions over the sensor surface.
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An increase in the binding response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
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Data Analysis: Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex formation. Calculate the cooperativity factor (alpha) to understand the stability of the complex.
Protocol 2: Cellular Target Protein Degradation Assay by Western Blot
This protocol is a standard method to quantify the degradation of a target protein in cells.
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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Western Blotting:
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Normalize protein amounts for each sample and perform SDS-PAGE to separate the proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Densitometry Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker.
Caption: Experimental workflow for optimizing PEG linker length.
Caption: A logical troubleshooting guide for PROTAC optimization.
References
Technical Support Center: Enhancing Solubility of Amino-PEG24-CH2-Boc PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Amino-PEG24-CH2-Boc" PROTACs.
Frequently Asked Questions (FAQs)
Q1: Isn't the this compound linker designed to improve solubility? Why is my PROTAC still poorly soluble?
A1: Yes, polyethylene glycol (PEG) linkers like this compound are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility.[1][2][3][4] The 24-unit PEG chain provides a significant hydrophilic component. However, the overall solubility of a PROTAC is a complex property influenced by the combination of the warhead, the E3 ligase ligand, and the linker.[5] PROTACs are often large and complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, despite the presence of a PEG chain. If your warhead and E3 ligase ligand are highly hydrophobic, the PEG24 linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The initial and most critical step is to accurately quantify the solubility of your compound in relevant aqueous buffers (e.g., PBS, cell culture media, or simulated intestinal fluids like FaSSIF). This provides a baseline to evaluate the effectiveness of any improvement strategies. Following this, you should consider optimizing the buffer conditions. Simple modifications to pH or ionic strength can sometimes significantly improve solubility, particularly if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen moieties may exhibit enhanced solubility at a lower pH.
Q3: What are some common formulation strategies to significantly improve the solubility of my PROTAC for in vitro or in vivo studies?
A3: Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (like HPMCAS) prevents crystallization and can maintain a supersaturated state in solution, which can lead to increased bioavailability.
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Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which can significantly enhance solubility in aqueous and biorelevant media.
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Use of Co-solvents: If compatible with your experimental setup, adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility.
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Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic parts of the PROTAC molecule, forming an inclusion complex with improved aqueous solubility.
Q4: Can modifying the chemical structure of the PROTAC itself improve its solubility?
A4: Absolutely. While this is a more involved approach, chemical modification can be a powerful strategy. Some options include:
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Linker Optimization: Although you are using a PEG24 linker, further optimization of linker length and composition can impact solubility.
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Introducing Ionizable Groups: Incorporating basic nitrogen atoms into aromatic rings or alkyl chains within the warhead or E3 ligase ligand can improve solubility.
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Prodrug Strategy: A prodrug approach, where a lipophilic group is added to the molecule (for example, on the E3 ligase ligand) can sometimes improve bioavailability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound PROTACs.
Issue 1: PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer.
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Root Cause: The intrinsic aqueous solubility of the PROTAC is extremely low, and the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit.
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Solutions:
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Lower Final Concentration: Determine the maximum achievable concentration of your PROTAC in the final buffer without precipitation.
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Use Co-solvents: If your assay allows, consider adding a small percentage (e.g., 1-5%) of a co-solvent like ethanol, PEG 400, or propylene glycol to your final buffer.
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Optimize Buffer Conditions: Experiment with different pH values and ionic strengths of your buffer.
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Issue 2: Inconsistent results in cell-based assays (e.g., degradation or viability assays).
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Root Cause: Poor solubility or degradation of the PROTAC in the cell culture media can lead to variable and unreliable results. The compound may be precipitating in the media over the course of the experiment.
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Solutions:
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Ensure Complete Dissolution: Make sure the PROTAC is fully dissolved in a suitable solvent like DMSO before diluting it into the cell culture media. Always prepare fresh solutions for each experiment.
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Visual Inspection: Visually inspect your cell culture plates for any signs of compound precipitation, especially at higher concentrations.
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Formulation Approaches: For in vivo studies or challenging in vitro experiments, consider using a formulation strategy like an Amorphous Solid Dispersion (ASD) or a lipid-based formulation to improve solubility and exposure.
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Issue 3: Low or no target degradation observed in Western blot analysis.
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Root Cause: The effective concentration of the PROTAC in the cell might be too low due to poor solubility and permeability. Even if the PROTAC is in solution in the media, it may not be efficiently crossing the cell membrane.
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Solutions:
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Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is binding to the target protein inside the cells.
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Optimize Linker Structure: While you are using a PEG linker, research has shown that in some cases, replacing it with a more rigid structure like a 1,4-disubstituted phenyl ring can improve cellular permeability.
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Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds may facilitate cell permeability by reducing the molecule's size and polarity.
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Quantitative Data Summary
The following tables provide a representative summary of how different formulation and modification strategies can impact PROTAC solubility. The data presented here is illustrative and based on general findings for poorly soluble PROTACs, as specific data for a single "this compound" PROTAC is not publicly available.
Table 1: Impact of Formulation Strategies on PROTAC Solubility
| Formulation Strategy | PROTAC Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated PROTAC in PBS | 0.5 | - |
| 5% Co-solvent (PEG 400) in PBS | 5 | 10x |
| Amorphous Solid Dispersion (20% drug loading in HPMCAS) | 35 | 70x |
| Cyclodextrin Inclusion Complex | 50 | 100x |
Table 2: Effect of Chemical Modifications on PROTAC Solubility
| PROTAC Analog | Modification | Aqueous Solubility (µM) |
| Parent PROTAC | - | 1.2 |
| Analog 1 | Addition of a basic nitrogen to the warhead | 15.8 |
| Analog 2 | Replacement of a phenyl group with a pyridine | 8.5 |
| Analog 3 | Shortening of the PEG linker to 12 units | 0.9 |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of your PROTAC in a buffer of choice.
Materials:
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PROTAC stock solution (e.g., 10 mM in DMSO)
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Aqueous buffer (e.g., PBS, pH 7.4)
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96-well microplate (non-binding surface recommended)
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Plate shaker
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Plate reader or HPLC-UV
Method:
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Add 198 µL of the aqueous buffer to each well of the 96-well plate.
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Add 2 µL of the PROTAC DMSO stock solution to the wells to achieve a final concentration of 100 µM.
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Seal the plate and shake at room temperature for 2 hours.
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Measure the absorbance or turbidity of the solution at a suitable wavelength (e.g., 620 nm) to detect precipitation.
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Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to quantify the amount of soluble PROTAC.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a solvent evaporation method for preparing an ASD to enhance PROTAC solubility.
Materials:
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PROTAC
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Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
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Organic solvent (e.g., Dichloromethane, Methanol)
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Rotary evaporator
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Vacuum oven
Method:
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Dissolve the PROTAC and the polymer in the organic solvent at the desired ratio (e.g., 20% PROTAC, 80% HPMCAS by weight).
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Ensure complete dissolution to form a clear solution.
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Remove the solvent using a rotary evaporator under reduced pressure.
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A thin film of the PROTAC-polymer mixture will form on the inside of the flask.
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Dry the resulting solid under a high vacuum at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
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The resulting powder is the amorphous solid dispersion of your PROTAC.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of PROTACs.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
preventing side reactions during "Amino-PEG24-CH2-Boc" conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address side reactions during the conjugation of Amino-PEG24-CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a polyethylene glycol (PEG) linker molecule used in bioconjugation, often as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two key functional ends:
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A Boc-protected primary amine (-NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a protecting group that prevents the amine from reacting prematurely.[3] It can be removed under acidic conditions to reveal a reactive primary amine.[4][5]
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The other end of the PEG chain is typically functionalized with a group for conjugation, such as a carboxylic acid (-COOH) or an N-hydroxysuccinimide (NHS) ester (-NHS) , to react with nucleophiles on the target molecule.
The PEG24 component provides a long, flexible, and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What are the most common conjugation reactions for this compound after Boc deprotection?
A2: After deprotection of the Boc group to yield a primary amine, the linker can be conjugated to various functional groups on a target molecule. The most common reactions include:
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Amidation with an activated ester (e.g., NHS ester): The primary amine on the PEG linker reacts with an NHS ester on the target molecule to form a stable amide bond. This reaction is efficient at a pH range of 7.2-8.5.
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Amidation with a carboxylic acid: The amine can be coupled with a carboxylic acid on the target molecule using carbodiimide chemistry, typically with activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
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Reductive amination with an aldehyde or ketone: The amine reacts with a carbonyl group to form an intermediate Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.
Q3: What are the potential side reactions during the Boc deprotection step?
A3: The Boc deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA). Potential side reactions include:
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Incomplete deprotection: Insufficient acid concentration or reaction time can lead to the incomplete removal of the Boc group, resulting in a mixture of protected and deprotected linker.
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Alkylation of sensitive residues: The tert-butyl cation (t-Bu+) generated during deprotection can alkylate nucleophilic sites on the target molecule, such as tryptophan or methionine residues. This can be minimized by using scavengers.
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Degradation of acid-labile groups: If the molecule to which the PEG linker is already attached contains other acid-sensitive functional groups, they may be cleaved or modified during Boc deprotection.
Q4: What are the common side reactions during the conjugation step?
A4: Several side reactions can occur during the conjugation of the deprotected Amino-PEG24-CH2-amine, depending on the chosen chemistry:
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Hydrolysis of NHS esters: NHS esters are susceptible to hydrolysis, especially at higher pH values. This leads to an inactive carboxylic acid and reduces conjugation efficiency.
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Over-alkylation/Multiple PEGylations: If the target molecule has multiple reactive sites (e.g., multiple lysine residues for NHS ester conjugation), it's possible to have more than one PEG linker attach to a single molecule.
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Oxidation of the PEG chain: The polyether backbone of PEG can be susceptible to oxidation, which can lead to chain cleavage and degradation of the linker. This is more likely to occur with prolonged exposure to certain conditions or reagents.
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Steric hindrance: The bulky nature of the PEG chain can sometimes hinder the reaction between the linker and the target molecule, leading to low yields.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Confirm complete deprotection using analytical methods like LC-MS or TLC before proceeding with conjugation. If incomplete, increase the concentration of TFA or extend the reaction time. |
| Hydrolysis of NHS Ester | Prepare NHS ester-activated molecules immediately before use. Perform the conjugation reaction at the optimal pH (7.2-8.5) and avoid unnecessarily long reaction times. |
| Inactive Reagents | Use fresh, high-quality coupling agents (e.g., EDC, NHS). Ensure proper storage of all reagents, especially moisture-sensitive ones, at recommended temperatures (-20°C with desiccant). |
| Incorrect Reaction pH | Optimize the pH of the reaction buffer. For NHS ester reactions, a pH of 7.2-8.5 is generally optimal. For EDC/NHS coupling to a carboxylic acid, activation is best at pH 4.5-6.0, followed by conjugation at pH 7.2-7.5. |
| Steric Hindrance | Consider using a linker with a longer spacer arm if steric hindrance is suspected. Increasing the molar excess of the smaller reactant can also help drive the reaction to completion. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with activated esters. |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Multiple PEGylation Sites | To favor mono-PEGylation, reduce the molar excess of the PEG linker in the reaction. Further optimization of stoichiometry and reaction time may be necessary. |
| Over-alkylation of Amines | When conjugating to a primary or secondary amine, the product can sometimes be more nucleophilic than the starting material, leading to di-PEGylation. Use a molar excess of the amine-containing substrate relative to the PEG linker. |
| Side products from Boc Deprotection | Use scavengers during TFA-mediated Boc deprotection to prevent alkylation of sensitive residues on your target molecule. |
| Oxidative Degradation of PEG | Degas solutions and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially during prolonged reactions or at elevated temperatures. |
| N-acylurea formation (in EDC/NHS coupling) | This byproduct can be difficult to remove. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize its formation. Purification via reverse-phase chromatography is often effective. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
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Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM).
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Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
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Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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Work-up (to obtain free amine):
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Dissolve the residue in DCM.
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Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino-PEG linker.
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Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Conjugation of Deprotected Amino-PEG24-CH2-amine to a Carboxylic Acid
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF or DCM).
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Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
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-
Conjugation:
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In a separate flask, dissolve the deprotected amino-PEG linker in anhydrous DCM or DMF.
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Slowly add the activated carboxylic acid solution to the amino-PEG solution.
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Stir the reaction mixture at room temperature overnight.
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-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
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Purification: Purify the final conjugate using an appropriate method, such as reverse-phase HPLC or column chromatography, to remove unreacted starting materials and coupling reagents.
Visualizations
Caption: Experimental workflow for Boc deprotection and subsequent conjugation.
References
stability of "Amino-PEG24-CH2-Boc" under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Amino-PEG24-CH2-Boc under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Stability Profile
The stability of "this compound" is primarily determined by its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chain.
Boc Protecting Group Stability
The Boc group is a widely used amine protecting group that is sensitive to acidic conditions but generally stable to basic and nucleophilic conditions.[1][2][3] Cleavage of the Boc group occurs under anhydrous acidic conditions through the formation of a stable tert-butyl cation.[1][2]
PEG Chain Stability
Polyethylene glycol (PEG) is a hydrophilic polymer known for its stability, which enhances the solubility and in vivo circulation time of conjugated molecules. The ether linkages of the PEG backbone are generally stable under a wide range of pH conditions. However, prolonged exposure to heat, light, and oxygen can lead to the aging of PEG solutions, resulting in a decrease in pH and an increase in ionic strength.
Quantitative Stability Data Summary
| Condition | Component | Expected Stability | Notes |
| Acidic Conditions (e.g., pH < 4) | Boc Group | Labile | Rapid cleavage occurs, especially with strong acids like TFA or HCl. |
| PEG Chain | Generally Stable | The ether backbone is resistant to acid hydrolysis under typical deprotection conditions. | |
| Mild Acidic Conditions (e.g., pH 4-6) | Boc Group | Increased Stability | Cleavage is slower compared to strongly acidic conditions. |
| PEG Chain | Stable | ||
| Neutral Conditions (e.g., pH 6-8) | Boc Group | Stable | |
| PEG Chain | Stable | Optimal for long-term storage, though aging can occur over time. | |
| Basic Conditions (e.g., pH > 8) | Boc Group | Generally Stable | Resistant to most basic conditions and nucleophiles. Deprotection may occur under specific, harsh basic conditions (e.g., with sodium t-butoxide). |
| PEG Chain | Generally Stable | PEG-diester derivatives can be susceptible to hydrolysis in basic solutions. |
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound, particularly concerning the cleavage of the Boc protecting group.
Q1: Why is my Boc deprotection incomplete?
A1: Incomplete Boc deprotection is a common issue and can be attributed to several factors:
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Insufficient Acid: The most frequent cause is an inadequate amount of acid, especially if the substrate contains basic functional groups that can neutralize the acid.
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Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity, slowing down the reaction.
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Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are fast at room temperature, some substrates may require longer reaction times or gentle heating.
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Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, necessitating harsher conditions.
Q2: How can I monitor the progress of the Boc deprotection reaction?
A2: The progress of the deprotection can be monitored using the following techniques:
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Thin Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple) with the newly formed primary amine.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to monitor the disappearance of the characteristic t-butyl singlet at around 1.4 ppm. Infrared (IR) spectroscopy can show the appearance of N-H stretching bands of the free amine.
Q3: I am observing unexpected side products after Boc deprotection. What could be the cause?
A3: The formation of the reactive tert-butyl cation during acidic deprotection can lead to side reactions.
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Alkylation: Nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or guanidines, can be alkylated by the tert-butyl cation.
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Prevention: To minimize these side reactions, scavengers like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
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Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is often obtained as a TFA salt.
Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
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Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.
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Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
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Stir the mixture at room temperature. The deprotection is often complete in less than 30 minutes.
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Monitor the reaction by TLC.
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Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.
Frequently Asked Questions (FAQs)
Q: Under what conditions should I store my this compound? A: For long-term stability, it is recommended to store the compound in a cool, dry, and dark place. PEG solutions are most stable when stored frozen (-20°C) or refrigerated (4°C) and protected from light and oxygen.
Q: Is the Boc group stable to catalytic hydrogenation? A: Yes, the Boc group is generally stable under conditions used for catalytic hydrogenation, making it compatible with the deprotection of other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz).
Q: Can I remove the Boc group under basic conditions? A: While the Boc group is known for its stability to bases, deprotection under basic conditions is possible in specific cases, such as for activated amines like those in pyrroles or indoles. For unactivated primary amines, strong bases like sodium t-butoxide in wet THF have been reported to facilitate deprotection. However, acidic deprotection remains the most common and reliable method.
Q: What is the mechanism of Boc deprotection with acid? A: The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the loss of the stable tert-butyl cation, which forms a carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: The mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Strategies to Improve the Yield of Amino-PEG24-CH2-Boc Reactions
Welcome to the technical support center for the synthesis of Amino-PEG24-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the protection of a primary amine group on a long-chain polyethylene glycol (PEG) derivative using di-tert-butyl dicarbonate (Boc₂O). The reaction is usually carried out in the presence of a base.
Q2: Which starting material should I use for the synthesis of this compound?
The ideal starting material is a diamino-PEG derivative, specifically α,ω-diamino-poly(ethylene glycol) with 24 ethylene glycol units. The goal is to achieve selective mono-Boc protection, leaving one amine free for subsequent conjugation.
Q3: What are the common challenges in synthesizing this compound?
The primary challenges include:
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Low yield of the mono-protected product: Formation of the di-protected byproduct is a common issue due to the similar reactivity of the two amine groups.[1]
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Purification difficulties: Separating the desired mono-protected product from the starting diamine and the di-protected byproduct can be challenging due to their similar polarities.[1]
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Slow or incomplete reaction: This can be caused by insufficient nucleophilicity of the amine, steric hindrance from the long PEG chain, or inappropriate solvent choice.[1]
Q4: How can I monitor the progress of the reaction?
You can monitor the reaction progress using the following techniques:
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Thin-Layer Chromatography (TLC): The Boc-protected product will be less polar and have a higher Rf value than the starting amino-PEG.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the conversion of starting material to product and the formation of any byproducts.
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¹H NMR Spectroscopy: The appearance of a signal around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group indicates product formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Mono-Boc Product & High Di-Boc Formation | - Excess of Boc₂O used.- High reactivity of both amine groups. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of Boc₂O.[2] - Slowly add the Boc₂O solution to the reaction mixture to maintain a low concentration of the protecting agent. - Consider a mono-protonation strategy of the diamine to differentiate the reactivity of the two amine groups.[3] |
| Incomplete or Slow Reaction | - Low nucleophilicity of the amine.- Steric hindrance from the long PEG chain.- Poor solubility of the starting material. | - Use a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the amine and increase its nucleophilicity. - Increase the reaction temperature moderately (e.g., to 40°C), but monitor for side reactions. - Choose a solvent system that ensures good solubility of the PEG-amine. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For a greener approach, PEG-400 can also be used as the reaction medium. |
| Difficulty in Product Purification | - Similar polarity of the starting material, mono-, and di-protected products. | - Acid-base extraction: After the reaction, an acidic wash can protonate the unreacted amine, allowing for its separation in the aqueous phase. The mono- and di-protected products will remain in the organic phase. Subsequent adjustments of pH can facilitate further separation. - Column chromatography: Use a silica gel column with a gradient elution system. A typical mobile phase could be a mixture of dichloromethane and methanol, with the methanol percentage gradually increasing. |
| Presence of Impurities after Workup | - Residual Boc₂O or its byproducts. | - Wash the organic layer with a mild aqueous base like sodium bicarbonate solution to remove unreacted Boc₂O and acidic byproducts. |
Quantitative Data Summary
Achieving a high yield of the mono-Boc protected product is critical. The following table summarizes representative yields for the mono-Boc protection of various diamines, which can serve as a benchmark for optimizing your reaction.
| Diamine Substrate | Reaction Conditions | Yield of Mono-Boc Product | Reference |
| Ethylenediamine | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 87% | |
| 1,3-Diaminopropane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 75% | |
| 1,4-Diaminobutane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 65% | |
| 1,6-Diaminohexane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 74% | |
| (1R,2R)-Cyclohexane-1,2-diamine | 1 eq. Me₃SiCl, 1 eq. Boc₂O, MeOH/H₂O | 66% | |
| 1,4-Phenylenediamine | 1:1 mole ratio with Boc₂O, Acetonitrile | 81.5-89.1% (after column chromatography) |
Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
General Protocol for Mono-Boc Protection of Diamino-PEG
This protocol is a general guideline and may require optimization for your specific substrate and scale.
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Dissolution: Dissolve the diamino-PEG (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., at a concentration of 0.1 M).
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Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent to the reaction mixture over a period of 30-60 minutes.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
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Dilute the reaction mixture with the organic solvent.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted diamine and excess base, followed by water, and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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-
Purification:
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Filter off the drying agent and concentrate the solution under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Refining Purification Methods for High-Purity "Amino-PEG24-CH2-Boc" PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of high-purity "Amino-PEG24-CH2-Boc" PROTACs.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during the purification of PROTACs containing the this compound linker.
Problem 1: Low Recovery of PROTAC After Purification
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of PROTAC | 1. Solvent Optimization: Test a range of solvents for both the loading and elution steps. PROTACs with long PEG linkers can have unique solubility profiles. Consider solvent systems like dichloromethane/methanol or THF/water. 2. Temperature Modification: Gently warming the solvent may improve solubility, but monitor for potential degradation of the PROTAC. |
| Non-specific Binding to Stationary Phase | 1. Column Choice: For reverse-phase HPLC, select a column with appropriate pore size (e.g., 100-120 Å) and surface chemistry (e.g., C18). Consider less hydrophobic phases like C8 or phenyl-hexyl if strong binding is observed. 2. Mobile Phase Additives: Incorporate additives like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to reduce ionic interactions and improve peak shape.[1] 3. Use of Desorbents: For significant non-specific binding, consider adding a small percentage of a desorbent like Triton X-100 or Tween 20 to your sample, though this may complicate downstream processing.[1] |
| PROTAC Degradation During Purification | 1. pH Monitoring: The Boc protecting group is labile in acidic conditions. If using acidic mobile phases, ensure the exposure time is minimized and consider neutralization of fractions immediately after collection. 2. Temperature Control: Perform purification at room temperature or below to minimize thermal degradation. 3. Stability Analysis: Analyze the stability of the PROTAC under the purification conditions by incubating a small sample and analyzing it by LC-MS over time.[2] |
Problem 2: Poor Peak Shape in HPLC/SFC (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Mobile Phase Modifiers: Add a competitive agent to the mobile phase. For example, a small amount of a stronger base (e.g., triethylamine) can help reduce peak tailing caused by interaction with residual silanols on silica-based columns. 2. Alternative Stationary Phase: Switch to an end-capped column or a column with a different chemistry (e.g., embedded polar group) to minimize secondary interactions. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample onto the column. Large, flexible molecules like PEGylated PROTACs can easily overload the stationary phase. 2. Increase Column Dimensions: Use a column with a larger internal diameter or a longer length to increase the loading capacity. |
| Inappropriate Mobile Phase Composition | 1. Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting impurities and improve peak shape. 2. Solvent Strength: Ensure the initial mobile phase is weak enough to allow for proper focusing of the analyte at the head of the column. For reverse-phase, this means a higher percentage of the aqueous component. |
| Presence of Chiral Centers | 1. Chiral Chromatography: PROTACs often have multiple chiral centers, which can lead to peak splitting or broadening in achiral chromatography.[1] Use a chiral stationary phase with either HPLC or SFC to separate enantiomers or diastereomers.[] |
Problem 3: Co-elution of PROTAC with Impurities
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of PROTAC and Impurities | 1. Orthogonal Purification Methods: Employ a secondary purification technique based on a different separation principle. For example, follow reverse-phase HPLC with supercritical fluid chromatography (SFC) or normal-phase chromatography. 2. Optimize Selectivity: In HPLC, change the organic modifier (e.g., from acetonitrile to methanol), the pH of the mobile phase, or the column chemistry to alter the selectivity of the separation. |
| Incomplete Synthetic Reactions | 1. Reaction Monitoring: Ensure the synthetic reactions have gone to completion using techniques like TLC or LC-MS before initiating purification. 2. Upstream Purification: Purify intermediates to a high degree to reduce the impurity burden in the final product. |
| Degradation Products | 1. Identify Degradants: Use mass spectrometry to identify the mass of the co-eluting impurities. This can provide clues about their origin (e.g., hydrolysis of an ester, loss of the Boc group). 2. Adjust Purification Conditions: If a specific degradation product is identified, modify the purification conditions to prevent its formation (e.g., use a neutral pH mobile phase to prevent de-Boc-ing). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reverse-phase HPLC purification of an this compound PROTAC?
A1: A good starting point is a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. The gradient can be run from 5-95% acetonitrile over 20-30 minutes. The long PEG chain will likely make the molecule quite retained. Monitor the separation by UV absorbance at a wavelength where the aromatic portions of your PROTAC absorb (e.g., 254 nm or 280 nm) and by mass spectrometry if available.
Q2: My PROTAC appears pure by HPLC, but I still see issues in my biological assays. What could be the problem?
A2: The issue could be the presence of impurities that are not detected by your analytical method. Consider the following:
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Trace Metals: Residual palladium from coupling reactions can be toxic to cells. Consider a purification step designed to remove metals, such as treatment with a metal scavenger.
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Inorganic Salts: Salts from the reaction or previous purification steps may not be visible by UV-HPLC but can affect cell viability. Ensure your final product is properly desalted.
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Stereoisomers: Your PROTAC may exist as a mixture of diastereomers or enantiomers that are not resolved on an achiral HPLC column. These isomers can have different biological activities. Chiral purification may be necessary.
Q3: Is crystallization a viable purification method for this compound PROTACs?
A3: Crystallization can be a very effective method for achieving high purity, but it can be challenging for PROTACs. The flexible PEG linker can inhibit the formation of a well-ordered crystal lattice. However, it is worth attempting through extensive screening of different solvents and conditions. Success in crystallization can provide not only pure material but also valuable structural information.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for purification?
A4: SFC is an excellent alternative to HPLC, particularly for chiral separations and for compounds that are sensitive to aqueous conditions. It often provides faster separations and uses less organic solvent, making it a "greener" option. For this compound PROTACs, SFC can be a powerful tool for separating diastereomers or for purification when reverse-phase HPLC fails to provide adequate resolution.
Quantitative Data Summary
The following tables provide a general comparison of common purification techniques for PROTACs. The actual performance will vary depending on the specific PROTAC molecule.
Table 1: Comparison of Purification Techniques for PROTACs
| Technique | Typical Purity Achieved | Typical Recovery | Throughput | Scalability |
| Reverse-Phase HPLC | >95% | 60-90% | Low to Medium | Good |
| Supercritical Fluid Chromatography (SFC) | >98% | 70-95% | Medium to High | Good |
| Flash Chromatography | 80-95% | 70-95% | High | Excellent |
| Crystallization | >99% | 20-80% | Low | Variable |
Table 2: Common Impurities in this compound PROTAC Synthesis and Their Removal
| Impurity | Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Reverse-Phase HPLC, Flash Chromatography |
| Coupling Reagents/Byproducts | Amide bond formation | Aqueous workup, Reverse-Phase HPLC |
| De-Boc-ed PROTAC | Acidic conditions | Neutral pH Reverse-Phase HPLC |
| Palladium Catalyst | Cross-coupling reactions | Metal scavenger resin, Filtration through celite |
| Diastereomers/Enantiomers | Chiral centers in starting materials | Chiral SFC or HPLC |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification
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Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or methanol) at a concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter.
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Column: C18, 5 µm particle size, 100 Å pore size. Dimensions will depend on the scale of purification.
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: Dependent on column dimensions.
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Detection: UV at 254 nm and/or mass spectrometry.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
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Post-Purification: Analyze the purity of the collected fractions. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: General Supercritical Fluid Chromatography (SFC) Purification
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane/methanol). Ensure complete dissolution to prevent precipitation on the column.
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Column: Chiral or achiral stationary phase as determined by analytical screening.
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Mobile Phase A: Supercritical CO₂.
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Mobile Phase B: Co-solvent, typically methanol or ethanol, often with an additive (e.g., 0.1% diethylamine for basic compounds).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-10 min: 50% B
-
10-12 min: 50% to 5% B
-
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV and/or mass spectrometry.
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Fraction Collection: Collect fractions corresponding to the desired peak(s).
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Post-Purification: Evaporate the solvent from the collected fractions.
Visualizations
References
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide on Amino-PEG24-CH2-Boc and Other PEG Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how PEG linker length, with a special focus on the very long Amino-PEG24-CH2-Boc linker, influences PROTAC performance, supported by experimental data from various studies.
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[1]
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In the development of ERα-targeting PROTACs, the linker length was identified as a key determinant of degradation efficiency. A systematic study comparing different linker lengths revealed a clear dependency of degradation on the number of atoms in the linker.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| 9 | ERα | VHL | Less Effective | [2] |
| 12 | ERα | VHL | Moderately Effective | [2] |
| 16 | ERα | VHL | Most Effective | |
| 19 | ERα | VHL | Less Effective | |
| 21 | ERα | VHL | Less Effective |
Table 1: Impact of linker length on ERα degradation. A 16-atom linker demonstrated the highest efficacy in this system.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
For PROTACs targeting BTK for degradation via the Cereblon (CRBN) E3 ligase, a minimum linker length was found to be necessary to avoid steric hindrance and ensure effective ternary complex formation.
| PROTAC Linker | Target Protein | E3 Ligase | Ternary Complex Formation | Degradation Potency | Reference |
| < 4 PEG units | BTK | CRBN | Impaired | Reduced | |
| ≥ 4 PEG units | BTK | CRBN | Unimpaired | Potent (DC50 1-40 nM) |
Table 2: Requirement of a minimum linker length for effective BTK degradation. Longer linkers avoided steric repulsions and allowed for potent degradation.
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs also highlighted a distinct length-dependent activity profile, with a clear threshold for linker length required to induce degradation.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | DC50 (for 21-atom linker) | Dmax (for 21-atom linker) | Reference |
| < 12 | TBK1 | VHL | No appreciable activity | - | - | |
| 12-29 | TBK1 | VHL | Submicromolar degradation | 3 nM | 96% |
Table 3: Length-dependent activity of TBK1-targeting PROTACs. A minimum linker length of 12 atoms was necessary for degradation.
The Case for and Against Very Long PEG Linkers like this compound
While direct comparative data for a PROTAC utilizing an this compound linker is not extensively available in the public domain, the trends observed in the case studies above allow for an informed discussion on its potential advantages and disadvantages. A PEG24 linker is considerably long, and its utility would be highly context-dependent.
Potential Advantages:
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Overcoming Steric Hindrance: For target proteins with deep binding pockets or complex surface topologies, a very long linker may be necessary to bridge the distance to the E3 ligase without steric clashes.
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Enhanced Solubility: The hydrophilic nature of the long PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the hydrophobic nature of the ligands.
-
Increased Flexibility: A longer linker provides greater conformational flexibility, which may be advantageous in allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.
Potential Disadvantages:
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Increased "Hook Effect": At higher concentrations, PROTACs with very long and flexible linkers may be more prone to forming binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, leading to a decrease in degradation efficiency.
-
Suboptimal Ternary Complex Geometry: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to a decrease in potency.
-
Poor Cell Permeability: The high molecular weight and polarity associated with a long PEG chain can negatively impact cell membrane permeability, a critical factor for PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC efficacy. Below are protocols for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
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Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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-
Cell Lysis:
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After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
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-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
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In-Cell Western Assay for Higher Throughput Analysis
This plate-based immunofluorescence assay offers a higher throughput alternative to traditional Western blotting for monitoring protein degradation.
-
Cell Culture and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of PROTAC compounds for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based solution (e.g., Triton X-100).
-
-
Immunostaining:
-
Block the wells with a blocking buffer (e.g., Intercept Blocking Buffer).
-
Incubate with a primary antibody specific to the target protein.
-
Wash the wells.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Quantification:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
Normalize the target protein signal to a housekeeping protein or cell number.
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NanoLuc® Luciferase-Based Degradation Assay
This reporter gene assay provides a sensitive and high-throughput method for quantifying intracellular protein degradation in real-time.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert a small HiBiT tag into the endogenous locus of the gene encoding the target protein. The HiBiT tag is a small peptide that can reconstitute a functional NanoLuc® luciferase when the LgBiT subunit is supplied.
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-
Cell Culture and Treatment:
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Plate the engineered cells in a 96-well plate.
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Treat the cells with various concentrations of the PROTAC.
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-
Lysis and Detection:
-
At desired time points, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein and furimazine substrate.
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-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
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The luminescence intensity is directly proportional to the amount of HiBiT-tagged target protein remaining in the cells.
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Calculate DC50 and Dmax values from the dose-response curve.
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Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the preclinical evaluation of PROTAC efficacy.
Simplified BTK Signaling Pathway
Caption: Key components of the B-Cell Receptor (BCR) signaling cascade involving BTK.
Simplified ERα Signaling Pathway
Caption: Genomic signaling pathway of the Estrogen Receptor alpha (ERα).
References
A Comparative Guide: Amino-PEG24-CH2-Boc vs. Alkyl Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1]
This guide provides an objective comparison of a long-chain polyethylene glycol (PEG) linker, exemplified by Amino-PEG24-CH2-Boc, and traditional alkyl linkers in the context of protein degradation. By presenting a synthesis of available data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers with the knowledge to make informed decisions in the rational design and optimization of novel protein degraders.
Executive Summary
The selection of a linker in PROTAC design is a multi-parameter optimization challenge. Long-chain PEG linkers, such as this compound, are primarily employed to enhance aqueous solubility and, in some cases, cell permeability. In contrast, alkyl linkers, while synthetically facile, are more hydrophobic, which can improve membrane permeability but may negatively impact solubility. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize representative data from various studies to illustrate the impact of linker composition on PROTAC performance.
Disclaimer: The data presented below is compiled from multiple sources and does not represent a direct head-to-head comparison of PROTACs with identical warheads and E3 ligase ligands. Variations in target proteins, E3 ligases, and cell lines can significantly influence the observed activities. These tables are intended to highlight general trends associated with different linker types.
Table 1: Impact of Linker Composition on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~15 | <1 | >90 | [2] |
| BRD4 | VHL | Alkyl/Ether | 12 | No degradation | - | [3] |
| BRD4 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| CRBN | CRBN | Alkyl | 9 | Concentration-dependent decrease | - | [3] |
| CRBN | CRBN | PEG | 9 (3 PEG units) | Weak degradation | - |
Table 2: Influence of Linker Type on Cell Permeability
| PROTAC System | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| VH032-based | PEG (1 unit) | 0.005 | |
| VH032-based | Alkyl | 0.002 | |
| VH032-based | PEG (2 units) | 0.6 | |
| VH032-based | PEG (3 units) | 0.03 | |
| VH032-based | PEG (4 units) | 0.006 |
Key Differences: this compound vs. Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally enhances aqueous solubility due to the hydrophilic nature of the ether oxygens. | Typically hydrophobic, which can decrease aqueous solubility. |
| Cell Permeability | Can improve cell permeability by balancing lipophilicity and by adopting folded conformations that shield polar surfaces. However, very long PEG chains can increase the polar surface area and reduce permeability. | Can enhance passive diffusion across cell membranes due to their lipophilic nature. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a stable ternary complex. However, excessive length may lead to an entropic penalty. | The conformational flexibility of alkyl chains can also allow for productive ternary complex formation. |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally more metabolically stable than PEG linkers. |
| Synthesis | Synthesis can be more complex and costly compared to simple alkyl linkers. | Synthetically accessible and straightforward to modify in length. |
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Experimental Protocols
Synthesis of a PROTAC using Amino-PEG-Boc Linker
This protocol outlines a general approach for the synthesis of a PROTAC using an amine-PEG-Boc linker, such as this compound, via amide bond formation.
Step 1: Coupling of the first component (Warhead or E3 Ligase Ligand) to the Linker
-
Dissolve the carboxylic acid-functionalized first component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the Amino-PEGn-CH2-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove DMF and excess reagents.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the amine-TFA salt.
Step 3: Coupling of the Second Component
-
In a separate flask, dissolve the carboxylic acid-functionalized second component (1.0 eq) in anhydrous DMF.
-
Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (2.0 eq) as described in Step 1.
-
Add the amine-TFA salt from Step 2 (1.1 eq) and additional DIPEA (to neutralize the TFA salt) to the activated second component.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
The final PROTAC is purified using standard workup and chromatographic techniques (e.g., preparative HPLC).
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates. After allowing the cells to adhere, treat them with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold phosphate-buffered saline (PBS), and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
The choice between a long-chain PEG linker like this compound and an alkyl linker is a critical decision in PROTAC design that significantly impacts the molecule's performance. PEG linkers are advantageous for improving solubility and can offer benefits in cell permeability and ternary complex formation, particularly for challenging targets. However, their metabolic stability and synthetic complexity are important considerations. Alkyl linkers provide a synthetically straightforward and metabolically stable option, though their hydrophobicity may necessitate further optimization to ensure adequate solubility and bioavailability.
Ultimately, the optimal linker is target- and system-dependent. A systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, guided by the principles and protocols outlined in this guide, is essential for the development of potent and effective protein degraders.
References
The Long and Short of It: A Comparative Analysis of Amino-PEG24-CH2-Boc and Shorter PEG Linkers
A deep dive into the impact of Polyethylene Glycol (PEG) linker length on bioconjugate performance, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of Amino-PEG24-CH2-Boc versus shorter chain alternatives like Amino-PEG12-CH2-Boc. We explore how the number of PEG units influences critical parameters such as solubility, stability, pharmacokinetics, and overall efficacy, supported by experimental data and detailed protocols.
The strategic choice of a linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse linker technologies, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools. The "Amino-PEGn-CH2-Boc" series, featuring a Boc-protected amine, offers a versatile platform for conjugation. The length of the PEG chain, denoted by 'n', can be precisely controlled to fine-tune the properties of the final conjugate. This guide focuses on the comparative performance of a longer linker, this compound, against its shorter counterpart, Amino-PEG12-CH2-Boc.
The Influence of PEG Linker Length: A Balancing Act
The length of the PEG chain in a linker profoundly impacts the physicochemical and pharmacological properties of a bioconjugate, such as an antibody-drug conjugate (ADC). Longer PEG chains, like in PEG24, are generally favored for their ability to:
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Enhance Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to aggregation and rapid clearance of the ADC. Incorporating a longer, hydrophilic PEG linker can mitigate this, allowing for higher drug-to-antibody ratios (DARs) without compromising solubility.[1]
-
Improve Pharmacokinetics: The increased hydrodynamic radius conferred by a longer PEG chain leads to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.[4]
-
Reduce Immunogenicity: The PEG chain can act as a steric shield, masking the bioconjugate from the host's immune system and potentially reducing its immunogenicity.[5]
However, there are scenarios where a shorter PEG linker, such as PEG12, may be advantageous:
-
Reduced Steric Hindrance: In some cases, a long PEG chain can sterically hinder the interaction of the targeting moiety (e.g., an antibody) with its receptor, potentially reducing binding affinity and in vitro potency. Shorter linkers can minimize this effect.
-
Smaller Conjugate Size: A smaller overall size of the bioconjugate may be beneficial for improved tumor penetration and biodistribution in certain contexts.
The optimal PEG linker length is therefore a delicate balance between improving pharmacokinetic properties and maintaining potent biological activity, often specific to the antibody, payload, and target.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on key performance metrics of bioconjugates.
| Linker Length | Plasma Exposure | Tumor Exposure | Tumor to Plasma Exposure Ratio | Tumor Weight Reduction | In Vitro Cytotoxicity | Plasma Half-life |
| Non-PEGylated | Lower | Lower | Lower | 11% | - | Shorter |
| PEG2/PEG4 | Moderate | Moderate | Lower | 35-45% | - | - |
| PEG8/PEG12/PEG24 | Higher | Higher | Significantly Higher | 75-85% | May be reduced | Longer |
Table 1: Summary of in vivo efficacy of ADCs with varying PEG linker lengths in a xenograft mouse model. Data synthesized from a study on ADCs with side-chain PEGylated drug-linkers.
| Linker | Half-life Extension (vs. non-PEGylated) | In Vitro Cytotoxicity Reduction (vs. non-PEGylated) |
| 4 kDa PEG | 2.5-fold | 4.5-fold |
| 10 kDa PEG | 11.2-fold | 22-fold |
Table 2: Impact of PEG chain length on the half-life and in vitro cytotoxicity of Affibody-based drug conjugates.
These data illustrate a clear trend: increasing PEG linker length generally leads to improved pharmacokinetic profiles and in vivo efficacy, although this can sometimes be accompanied by a decrease in in vitro cytotoxicity. For instance, ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios and greater tumor growth inhibition compared to those with shorter PEG chains.
Experimental Methodologies
To aid researchers in designing their own comparative studies, we provide an overview of key experimental protocols.
General Protocol for ADC Synthesis with Amino-PEG-CH2-Boc Linkers
This protocol outlines the fundamental steps for conjugating a drug to an antibody using a heterobifunctional Amino-PEG-CH2-Boc linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
-
Boc Deprotection: The Boc protecting group on the Amino-PEG-CH2-Boc linker is removed under acidic conditions (e.g., trifluoroacetic acid) to yield a free amine.
-
Linker Activation & Drug Conjugation: The other end of the PEG linker (e.g., a carboxyl group) is activated (e.g., using NHS ester chemistry) and then reacted with the drug molecule.
-
Antibody Modification and Conjugation: A reactive handle is introduced onto the antibody (e.g., through partial reduction of disulfide bonds to yield free thiols). The activated drug-linker construct is then reacted with the modified antibody.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities, typically using size exclusion chromatography (SEC).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity, often using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.
In Vitro Cytotoxicity Assay
This experiment evaluates the potency of the ADCs with different linker lengths against a target cancer cell line.
Caption: Workflow for in vitro cytotoxicity assay.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs (e.g., with PEG12 and PEG24 linkers) and control antibodies.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or XTT, which quantifies metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to compare the potency of the different ADCs.
In Vivo Xenograft Efficacy Study
This experiment assesses the anti-tumor activity of the ADCs in a mouse model.
Caption: Workflow for in vivo xenograft efficacy study.
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomized into treatment groups (e.g., vehicle control, ADC with PEG12 linker, ADC with PEG24 linker).
-
ADC Administration: The ADCs are administered to the mice, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated for each treatment group.
Logical Relationship of PEG Linker Properties
The selection of the PEG linker length involves a series of interconnected considerations that ultimately influence the therapeutic index of the bioconjugate.
Caption: Impact of PEG linker length on bioconjugate properties.
Conclusion
The decision between a longer PEG linker like this compound and a shorter one such as Amino-PEG12-CH2-Boc is not straightforward and requires empirical evaluation for each specific application. While longer PEG chains generally offer superior pharmacokinetic properties that can translate to enhanced in vivo efficacy, particularly for hydrophobic payloads, a potential trade-off in terms of reduced in vitro potency due to steric hindrance may exist. Researchers must carefully weigh these factors and conduct systematic comparative studies, as outlined in this guide, to identify the optimal linker length that maximizes the therapeutic window for their novel bioconjugates.
References
Comparative Guide to the Validation of Ternary Complex Formation in PROTACs
The Pivotal Role of Linkers in Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action is contingent on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.[1][3][4] The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, plays a crucial role in enabling and stabilizing this ternary complex.
"Amino-PEG24-CH2-Boc" is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTAC molecules. PEG linkers are popular due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The length and flexibility of the PEG chain, in this case, a 24-unit PEG, are critical parameters that influence the geometry and stability of the ternary complex. The validation of ternary complex formation is therefore a critical step in the development of effective PROTACs.
This guide provides a comparative overview of the key experimental methods used to validate and characterize the formation of PROTAC-mediated ternary complexes.
Biophysical Assays for Ternary Complex Validation: A Comparative Analysis
A variety of biophysical assays are employed to confirm and quantify the formation of the ternary complex. These techniques measure different physical properties of the interactions between the PROTAC, the target protein, and the E3 ligase. The choice of assay often depends on the specific requirements of the study, including the need for high-throughput screening, detailed kinetic information, or structural insights.
| Assay Type | Principle | Throughput | Key Parameters Measured |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and an acceptor fluorophore tagged to the interacting proteins. | High | Proximity of tagged proteins, Ternary complex formation, Binding affinity (Kd) |
| AlphaLISA | Proximity-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a chemiluminescent signal when the beads are brought close by the ternary complex. | High | Ternary complex formation, Binding affinity (Kd), "Hook effect" observation |
| ITC | Isothermal Titration Calorimetry directly measures the heat change upon binding of molecules. | Low | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α) |
| NMR | Nuclear Magnetic Resonance spectroscopy detects changes in the chemical environment of atoms upon complex formation. | Low | Structural information of the complex, Binding interfaces, Conformational changes |
| Spectral Shift | Measures the change in the fluorescence spectrum of a labeled protein upon binding to a ligand or forming a complex. | Medium | Binary and ternary complex formation, Binding affinity (Kd) |
Experimental Methodologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay for detecting protein-protein interactions. The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.
General Protocol:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor and acceptor pair. This can be achieved through chemical conjugation to purified proteins or by using protein tags (e.g., His-tag, GST-tag) and labeled anti-tag antibodies.
-
In a microplate, combine the labeled target protein, the labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
-
Excite the donor fluorophore using a suitable light source.
-
Measure the emission from both the donor and acceptor fluorophores at their respective wavelengths after a time delay to reduce background fluorescence.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based immunoassay that is well-suited for high-throughput screening.
General Protocol:
-
Biotinylate one of the interacting proteins (e.g., the target protein) and tag the other (e.g., the E3 ligase) with an epitope tag (e.g., FLAG, HA).
-
In a microplate, mix the biotinylated target protein, the tagged E3 ligase, and the PROTAC at various concentrations.
-
Add streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads.
-
Incubate the mixture in the dark to allow for complex formation and bead association.
-
Excite the donor beads at 680 nm. The resulting singlet oxygen will diffuse and react with the acceptor beads if they are in close proximity (~200 nm), leading to a chemiluminescent signal at 615 nm.
-
Measure the chemiluminescent signal to quantify ternary complex formation. A key phenomenon to be aware of is the "hook effect," where at high PROTAC concentrations, the formation of binary complexes can reduce the signal by preventing ternary complex assembly.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that provides a complete thermodynamic profile of a binding interaction.
General Protocol:
-
Place a solution of the target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the PROTAC.
-
Perform a series of small injections of the PROTAC into the sample cell while monitoring the heat change.
-
To measure ternary complex formation, the experiment is repeated with the E3 ligase pre-mixed with the target protein in the sample cell.
-
By comparing the binding isotherms, the cooperativity of the ternary complex can be determined. A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Visualizing the Process
PROTAC-Mediated Ternary Complex Formation Pathway
Caption: PROTAC-induced ternary complex formation leading to target degradation.
General Workflow for a Proximity-Based Assay (e.g., TR-FRET/AlphaLISA)
Caption: Workflow for validating ternary complex formation using a proximity assay.
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. While linkers like "this compound" are critical for constructing effective PROTACs, a suite of biophysical assays is essential to confirm and characterize the resulting ternary complexes. High-throughput methods like TR-FRET and AlphaLISA are invaluable for initial screening and determining binding affinities. For a more in-depth understanding of the thermodynamics and structural details of the interaction, lower-throughput techniques such as ITC and NMR are indispensable. A multi-pronged approach, employing several of these orthogonal assays, will provide the most comprehensive validation of ternary complex formation and ultimately guide the design of more potent and selective protein degraders.
References
Unveiling Ternary Complex Thermodynamics: An Isothermal Titration Calorimetry (ITC) Comparison Guide for "Amino-PEG24-CH2-Boc" Systems
For researchers, scientists, and drug development professionals, understanding the thermodynamics of ternary complex formation is crucial for the rational design of novel therapeutics, including proteolysis-targeting chimeras (PROTACs). This guide provides a comparative framework for characterizing the binding thermodynamics of a hypothetical ternary complex involving "Amino-PEG24-CH2-Boc" as a linker, using Isothermal Titration Calorimetry (ITC) as the primary analytical technique.
This guide will objectively compare the binding affinities and thermodynamic parameters of the individual binary interactions with those of the ternary complex formation. All quantitative data is supported by detailed experimental protocols for ITC analysis. Additionally, alternative techniques for studying ternary complex thermodynamics are briefly discussed to provide a broader context.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes hypothetical, yet realistic, quantitative data for the thermodynamics of binary and ternary complex formation in a system where "this compound" (referred to as "Linker") facilitates the interaction between a target protein (Protein A) and a binding partner (Protein B). This data is representative of what might be observed in a typical PROTAC system where the linker connects a target-binding warhead and an E3 ligase-recruiting ligand.[1][2][3]
| Interaction | Dissociation Constant (Kd) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| Binary: Linker + Protein A | 500 | -8.5 | 1.5 | 1.0 | N/A |
| Binary: Linker + Protein B | 1200 | -6.2 | 2.3 | 1.0 | N/A |
| Ternary: Linker + (Protein A + Protein B) | 50 | -12.0 | -1.5 | 1.0 | 10 |
Note: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the linker to Protein A to the ternary binding affinity (α = Kd (Linker + Protein A) / Kd (Ternary)).[1][2] A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Experimental Protocols
Detailed methodologies for the key ITC experiments are provided below. These protocols are essential for obtaining high-quality, reproducible thermodynamic data.
I. General Sample Preparation
-
Protein Expression and Purification: Express and purify Protein A and Protein B to >95% purity as determined by SDS-PAGE.
-
Buffer Preparation: Prepare a sufficient quantity of a well-defined buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The exact buffer composition should be optimized for protein stability and to minimize buffer-related heat changes.
-
Dialysis: Dialyze the purified proteins and the "this compound" linker solution against the same batch of ITC buffer overnight at 4°C. This step is critical to minimize heats of dilution during the ITC experiment.
-
Concentration Determination: Accurately determine the concentrations of Protein A, Protein B, and the linker using a reliable method such as UV-Vis spectrophotometry with calculated extinction coefficients or a protein concentration assay.
II. Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for determining the thermodynamic parameters of the binary and ternary interactions.
A. Binary Interaction: Linker into Protein A
-
Instrument Setup: Thoroughly clean the ITC sample cell and syringe with the dialysis buffer. Set the experimental temperature (e.g., 25°C).
-
Sample Loading:
-
Load the sample cell with Protein A at a concentration of 10-20 µM.
-
Load the injection syringe with the "this compound" linker at a concentration 10-15 times that of Protein A (e.g., 100-300 µM).
-
-
Titration: Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and to allow for initial equilibration, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Control Titration: Perform a control experiment by titrating the linker from the syringe into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the experimental data.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
B. Binary Interaction: Linker into Protein B
-
Repeat the steps outlined in Protocol II.A, with Protein B in the sample cell.
C. Ternary Interaction: Linker into Pre-formed Protein A + Protein B Complex
-
Instrument Setup: As described in Protocol II.A.1.
-
Sample Loading:
-
Load the sample cell with a solution containing both Protein A and Protein B, each at a concentration of 10-20 µM.
-
Load the injection syringe with the "this compound" linker at a concentration 10-15 times that of the proteins in the cell.
-
-
Titration: Perform the titration as described in Protocol II.A.3.
-
Control Titration: The heat of dilution for the linker obtained in Protocol II.A.4 can be used for correction.
-
Data Analysis: Analyze the data as described in Protocol II.A.5 to determine the apparent Kd, ΔH, and n for the formation of the ternary complex.
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the ITC studies and the concept of cooperativity in ternary complex formation.
Caption: ITC Experimental Workflow for Ternary Complex Analysis.
Caption: Thermodynamic Cooperativity in Ternary Complex Formation.
Alternative Techniques for Thermodynamic Analysis
While ITC is considered the gold standard for measuring binding thermodynamics directly in solution, other techniques can provide complementary information.
-
Surface Plasmon Resonance (SPR): SPR can provide kinetic information (association and dissociation rates) in addition to binding affinity. However, it requires immobilization of one of the binding partners, which may affect the interaction.
-
Fluorescence-based Techniques (e.g., FRET, FP): These methods are often higher throughput than ITC but provide less direct thermodynamic information. They are useful for screening and determining binding affinities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ternary complex and can be used to measure binding affinities, particularly for weaker interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical determinant in this design is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, to illuminate the impact of linker length on degradation efficiency.
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length of the PEG linker is a critical factor that dictates the spatial orientation and proximity of the target protein and the E3 ligase. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| VHL | PEG | 16 | More Potent | - | ||
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| VHL | Alkyl/Ether | 21 | 3 | 96 | ||
| VHL | Alkyl/Ether | 29 | 292 | 76 | ||
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG | PEG3 | - | - | |
| VHL | PEG | PEG4 | - | - | ||
| VHL | PEG | PEG5 | Potent Degradation | - | ||
| VHL | PEG | PEG6 | - | - | ||
| Cereblon (CRBN) | CRBN (homo-PROTAC) | PEG | 8 | Optimized | - |
Note: "Less Potent" and "More Potent" indicate a qualitative comparison from the cited study. Specific DC50/Dmax values were not always provided in the source material.
The data clearly indicates that a "one-size-fits-all" approach to linker length is not applicable in PROTAC design. For instance, in the case of ERα-targeting PROTACs, a 16-atom PEG linker demonstrated significantly higher potency compared to a 12-atom linker. Conversely, for TBK1-targeting PROTACs, linkers shorter than 12 atoms showed no activity, while longer linkers exhibited robust degradation, with a 21-atom linker being optimal. This underscores the necessity of empirical testing and optimization of the linker length for each specific target protein and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
A fundamental method for assessing PROTAC-induced protein degradation is Western Blotting.
Western Blot Protocol for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of linkers with varying lengths is therefore essential for the successful development of novel PROTAC-based therapeutics. The detailed Western Blot protocol provides a robust framework for conducting such comparative studies, enabling researchers to identify PROTACs with optimal degradation potency and efficacy.
References
Navigating the Nuances of PROTAC Selectivity: A Comparative Guide to Amino-PEG24-CH2-Boc Linker
For researchers, scientists, and drug development professionals, the quest for highly selective and potent PROTACs is paramount. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the efficacy and selectivity of these heterobifunctional molecules. This guide provides a comparative analysis of the long-chain polyethylene glycol (PEG) linker, Amino-PEG24-CH2-Boc, against other linker alternatives, supported by established experimental principles and data interpretation.
The design of a Proteolysis Targeting Chimera (PROTAC) involves the careful selection of a warhead that binds the protein of interest (POI), an E3 ligase ligand, and a linker that tethers them. The linker's length, composition, and attachment points are not merely spacers but are crucial for inducing a stable and productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[1][2] Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][3]
The Impact of Linker Length on PROTAC Performance
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a high degree of conformational flexibility, which can be entropically unfavorable for complex formation and decrease the effective concentration of the PROTAC.
Subtle changes in linker length can have a profound impact on degradation selectivity. For instance, in a series of PROTACs targeting the bromodomain-containing protein BRD4, variations in PEG linker length (from PEG3 to PEG6) demonstrated that a PEG5 linker could offer an optimal balance of potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. In another example, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader, abolishing HER2 degradation. Similarly, for cellular retinoic acid-binding protein (CRABP)-I/II degraders, a longer PEG linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II.
The this compound linker provides a significantly long and flexible chain. While this extended length can be beneficial in spanning larger distances between the POI and E3 ligase binding sites, it may also introduce challenges related to conformational flexibility and potential for off-target effects. The optimal linker is highly dependent on the specific biological system under investigation.
Comparative Performance of PROTAC Linkers
To illustrate the impact of linker length on PROTAC performance, the following table summarizes representative data from hypothetical studies on a BRD4-targeting PROTAC, comparing a long-chain PEG linker (representative of this compound) with shorter PEG linkers and a more rigid alkyl linker.
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Selectivity (BRD4 vs. BRD2/3) | Key Observations |
| PEG4 | ~15 Å | 25 | 95 | Moderate | Potent degradation with moderate selectivity. |
| PEG8 | ~29 Å | 15 | 98 | High | Improved potency and selectivity due to optimal ternary complex formation. |
| Alkyl C12 | ~15 Å | 50 | 85 | Low | Reduced potency and selectivity, potentially due to increased hydrophobicity and suboptimal geometry. |
| PEG24 (from this compound) | ~87 Å | 150 | 70 | Variable | Reduced potency and Dmax likely due to excessive flexibility and potential for non-productive binding modes. Selectivity is unpredictable and requires empirical validation. |
Note: The data presented in this table is illustrative and based on established principles of PROTAC design. Actual experimental results will vary depending on the specific target, warhead, and E3 ligase used.
Experimental Protocols for Assessing PROTAC Selectivity
A robust assessment of PROTAC performance and selectivity requires a combination of biophysical and cellular assays.
Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Ternary Complex Formation Assays
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative insights into the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis: Measure the binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified protein and the PROTAC in the same buffer to minimize dilution effects.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection to determine the thermodynamic parameters of binding.
Visualizing PROTAC Mechanisms and Workflows
References
Safety Operating Guide
Proper Disposal of Amino-PEG24-CH2-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the handling of reagents to their ultimate disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG24-CH2-Boc, ensuring laboratory safety and environmental responsibility.
This compound is a polyethylene glycol (PEG) derivative containing a Boc-protected amine. Understanding the chemical properties of its constituent parts is crucial for determining the correct disposal pathway. The PEG component is generally considered to be of low toxicity and biodegradable[1]. The tert-butyloxycarbonyl (Boc) protecting group is stable under basic conditions but is readily cleaved by acids[2][3][4].
Core Disposal Protocol
The recommended disposal procedure for this compound involves a risk-based approach. For small quantities typically used in research settings, chemical inactivation followed by disposal as chemical waste is the preferred method. For larger quantities, direct disposal as segregated chemical waste is necessary.
Key Safety and Handling Data
| Property | Information | Source/Comment |
| Appearance | Solid | General knowledge of similar PEG compounds |
| Primary Hazard | While generally of low hazard, the Boc-protecting group can be cleaved by strong acids, generating tert-butyl cations. | Based on the chemistry of Boc-protected amines[2] |
| Other Components | The polyethylene glycol (PEG) linker is considered to have low toxicity and is biodegradable. | |
| Storage | Store in a cool, dry place. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. | General recommendation for similar chemical reagents. |
Experimental Protocol: Deprotection of Boc Group for Small Quantities
For small quantities of this compound waste (typically < 1 gram), the Boc protecting group can be removed prior to disposal to reduce potential reactivity in a mixed waste stream. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Methodology:
-
Dissolution: Dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., dichloromethane or 1,4-dioxane).
-
Acidification: Slowly add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent. The reaction progress can be monitored for the cessation of gas (isobutylene) evolution.
-
Neutralization: Once the deprotection is complete, carefully neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Collection: The resulting aqueous solution containing the deprotected PEG compound should be collected in a clearly labeled hazardous waste container.
-
Disposal: The container should be disposed of through your institution's hazardous waste management program.
Step-by-Step Disposal Procedures
-
Waste Segregation and Container Labeling:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste.
-
The label should include the full chemical name: "this compound Waste" and any associated hazards.
-
-
Disposal of Solid Waste:
-
Small Quantities (< 1g): Follow the deprotection protocol outlined above.
-
Large Quantities (> 1g): Dispose of the solid chemical directly into the labeled waste container without chemical treatment.
-
-
Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled solid waste container.
-
-
Disposal of Empty Containers:
-
Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and treated as chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.
-
-
Final Disposal:
-
All collected chemical waste, including the neutralized solution from deprotection and contaminated materials, must be disposed of through your institution's licensed chemical waste disposal contractor.
-
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
